Bis(2-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHHGVNDORBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bis(2-fluorophenyl)methanol: Synthesis, Characterization, and Pharmaceutical Potential
This guide provides an in-depth technical overview of bis(2-fluorophenyl)methanol, a fluorinated diarylmethanol of interest to researchers, scientists, and professionals in drug development. This document will detail its chemical identity, synthesis, and characterization, and explore its potential applications as a key building block in the synthesis of active pharmaceutical ingredients (APIs).
Core Concepts: IUPAC Nomenclature and Chemical Structure
This compound, also known by its synonym 2,2'-difluorobenzhydrol, is a symmetrical diarylmethanol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].
The structure consists of a central methanol carbon atom bonded to two phenyl rings, with each phenyl ring substituted with a fluorine atom at the ortho (position 2) position. The presence of the fluorine atoms significantly influences the molecule's electronic properties and conformational flexibility, making it an attractive synthon in medicinal chemistry.
Structural Representation:
Caption: Grignard Synthesis Workflow
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromofluorobenzene in the same anhydrous solvent is added dropwise to initiate the formation of 2-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with 2-Fluorobenzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-fluorobenzaldehyde in anhydrous ether or THF is then added dropwise with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent, which would significantly reduce the yield.
-
Inert Atmosphere: Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere prevents the formation of magnesium oxides and hydroxides on the surface of the turnings, ensuring efficient formation of the Grignard reagent.
-
Controlled Addition: The dropwise addition of the aldehyde to the Grignard reagent at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Reduction of 2,2'-Difluorobenzophenone
An alternative and often high-yielding method is the reduction of the corresponding diaryl ketone, 2,2'-difluorobenzophenone.
Workflow of Ketone Reduction:
Caption: Ketone Reduction Workflow
Experimental Protocol:
-
Dissolution: 2,2'-Difluorobenzophenone is dissolved in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up: The reaction is quenched by the slow addition of water or dilute acid. The bulk of the alcohol solvent is removed under reduced pressure.
-
Extraction and Purification: The resulting aqueous residue is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product can be purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of ketones to secondary alcohols and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Solvent: Protic solvents like methanol or ethanol are used as they facilitate the reaction with NaBH₄ and are effective at dissolving both the starting ketone and the reducing agent.
-
Portion-wise Addition: Adding the NaBH₄ in portions helps to control the reaction rate and any accompanying effervescence.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the benzylic proton (-CHOH) around 5.5-6.0 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.- A complex multiplet pattern for the aromatic protons in the region of 7.0-7.6 ppm, showing coupling to both adjacent protons and the fluorine atoms. |
| ¹³C NMR | - A signal for the benzylic carbon (-CHOH) around 70-75 ppm.- A complex pattern of aromatic carbon signals between 115-165 ppm. The carbons directly bonded to fluorine will appear as doublets due to ¹JC-F coupling, and other aromatic carbons will show smaller nJC-F couplings. |
| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms, likely in the range of -110 to -130 ppm (relative to CFCl₃). |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol at approximately 3200-3600 cm⁻¹.- C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.- A strong C-F stretching absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.- C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. |
Applications in Drug Development
Diarlymethanols are important structural motifs in a variety of pharmacologically active compounds. While direct evidence for the use of this compound as an intermediate in currently marketed drugs is not widely documented in publicly available literature, the strategic placement of fluorine atoms suggests its potential utility in drug design. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.
A notable analogue, bis(4-fluorophenyl)methanol , is a well-established intermediate in the synthesis of several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol.[2][3] This provides a strong rationale for the potential application of this compound in the development of novel therapeutics. The ortho-fluoro substitution in this compound would be expected to impart different conformational constraints and electronic properties compared to the para-substituted isomer, potentially leading to novel pharmacological profiles.
Furthermore, a Chinese patent describes the use of substituted 3-fluorophenyl methanol compounds in the preparation of antiviral drugs, particularly for the treatment of cytomegalovirus.[4] This further supports the potential of fluorinated phenylmethanols as valuable intermediates in antiviral drug discovery.
Potential Synthetic Utility in API Synthesis:
Caption: General synthetic scheme for utilizing this compound in API synthesis.
The hydroxyl group of this compound can be readily converted into a good leaving group (e.g., a tosylate, mesylate, or halide), which can then be displaced by a variety of nucleophiles to introduce the diarylmethyl moiety into a larger, more complex molecule. This approach is fundamental to building the carbon skeleton of many APIs.
Conclusion
This compound is a structurally interesting and synthetically accessible diarylmethanol. While its direct application in marketed pharmaceuticals is not as well-documented as its 4-fluoro isomer, its chemical properties make it a promising building block for the synthesis of novel therapeutic agents. The established synthesis routes, coupled with the predictable spectroscopic characteristics, provide a solid foundation for its use in drug discovery and development programs. The unique conformational and electronic effects of the ortho-fluoro substituents may offer advantages in the design of next-generation pharmaceuticals.
References
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Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
The Strategic Utility of 2,2'-Difluorobenzhydrol: An In-depth Technical Guide for Chemical Innovation
This guide provides an in-depth technical overview of 2,2'-difluorobenzhydrol, a fluorinated chemical building block with significant potential in pharmaceutical and materials science research. While less documented than its 4,4'-difluoro counterpart, the unique ortho-fluoro substitution pattern of 2,2'-difluorobenzhydrol offers distinct steric and electronic properties that can be strategically exploited in molecular design. This document will explore its synthesis, physicochemical characteristics, plausible applications, and safe handling protocols, providing researchers and drug development professionals with a comprehensive resource to leverage this versatile molecule.
Physicochemical Properties and Structural Attributes
2,2'-Difluorobenzhydrol, also known as bis(2-fluorophenyl)methanol, possesses a unique molecular architecture that distinguishes it from other benzhydrol analogs. The presence of fluorine atoms at the ortho positions of the phenyl rings introduces significant electronic and steric effects that influence its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of 2,2'-Difluorobenzhydrol
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀F₂O | - |
| Molecular Weight | 220.22 g/mol | - |
| Appearance | Predicted: White to off-white solid | Analogy to similar benzhydrols[1] |
| Melting Point | Not widely reported; likely a low-melting solid | - |
| Boiling Point | Not widely reported | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc) | General chemical principles |
| Purity (Commercial) | 95% | [2] |
The ortho-fluoro substituents are strongly electron-withdrawing, which can influence the acidity of the hydroxyl proton and the reactivity of the benzylic carbon. Furthermore, the steric bulk of the fluorine atoms in close proximity to the carbinol center can direct the conformation of the molecule and influence its binding to biological targets.
Synthesis of 2,2'-Difluorobenzhydrol: A Practical Approach
While specific literature on the synthesis of 2,2'-difluorobenzhydrol is sparse, its preparation can be reliably achieved through established methods for benzhydrol synthesis. The Grignard reaction, a cornerstone of C-C bond formation, presents a robust and scalable route.[3][4]
Proposed Synthetic Pathway: Grignard Reaction
The synthesis of 2,2'-difluorobenzhydrol can be envisioned through the reaction of a Grignard reagent derived from 1-bromo-2-fluorobenzene with 2-fluorobenzaldehyde.
Caption: Proposed Grignard synthesis of 2,2'-difluorobenzhydrol.
Detailed Experimental Protocol
Materials:
-
1-bromo-2-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
2-fluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-2-fluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the 2-fluorobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Potential Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][3] 2,2'-Difluorobenzhydrol serves as a valuable scaffold for the synthesis of novel bioactive compounds.
Medicinal Chemistry
-
Antifungal and Antipsychotic Agents: The related 4,4'-difluorobenzhydrol is a key intermediate in the synthesis of antifungal and antipsychotic drugs.[5] The 2,2'-isomer could lead to novel analogs with altered pharmacological profiles.
-
Enzyme Inhibitors: The diarylmethanol core is present in numerous enzyme inhibitors. The ortho-fluoro groups of 2,2'-difluorobenzhydrol can engage in specific interactions with enzyme active sites and modulate the molecule's conformation.
Materials Science
-
Polymer Chemistry: Diols such as benzhydrols can be used as monomers in the synthesis of polyesters and polyethers. The fluorine content in polymers derived from 2,2'-difluorobenzhydrol could impart desirable properties such as thermal stability and chemical resistance.
Caption: Potential applications of 2,2'-difluorobenzhydrol.
Safety and Handling
As with all fluorinated organic compounds, 2,2'-difluorobenzhydrol should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,2'-Difluorobenzhydrol represents a valuable, yet underutilized, building block for chemical synthesis. Its unique ortho-fluoro substitution pattern offers distinct advantages for fine-tuning molecular properties in drug discovery and materials science. The synthetic route outlined in this guide provides a practical and scalable method for its preparation, enabling broader access for the research community. As the demand for sophisticated fluorinated molecules continues to grow, 2,2'-difluorobenzhydrol is poised to become an important tool in the development of next-generation pharmaceuticals and advanced materials.
References
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LECROSHARE. (n.d.). 2 2 Difluoroethanol Manufacturer and Supplier. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetyl chloride. PubChem. Retrieved from [Link]
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MDPI. (2023). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. PubChem. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzhydrol, 99%. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Fluorobenzhydrol. Retrieved from [Link]
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PubMed. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. PubMed. Retrieved from [Link]
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ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Enantioselective reductive couplings and related transformations under cooperative photoredox catalysis. Chemical Society Reviews. Retrieved from [Link]
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ResearchGate. (2008). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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ResearchGate. (2020). Reductive coupling of benzaldehyde and ketones. Retrieved from [Link]
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ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
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PlasticsEurope. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
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Town of Fort Frances. (n.d.). Fluoride Handling. Retrieved from [Link]
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Royal Society of Chemistry. (2020). General bis(fluorophenyl azide) photo-crosslinkers for conjugated and non-conjugated polyelectrolytes. Journal of Materials Chemistry C. Retrieved from [Link]
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PubMed Central. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide. PubChem. Retrieved from [Link]
-
YouTube. (2015). Preparation of benzhydrol (Grignard reaction). Retrieved from [Link]
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Bis(2-fluorophenyl)methanol molecular weight and LogP
Title: Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Bis(2-fluorophenyl)methanol
Executive Summary
This compound (CAS: 261925-13-7) is a specialized fluorinated diarylmethanol scaffold used primarily as a hydrophobic building block in medicinal chemistry.[1][2][3] Distinct from its para-substituted isomer—the key intermediate for the migraine prophylactic Flunarizine—the ortho-substituted (2-fluoro) analog offers unique steric and electronic properties.[4] The proximity of the fluorine atoms to the central carbinol carbon creates significant conformational restriction ("ortho-effect"), influencing metabolic stability and receptor binding kinetics. This guide details the physicochemical parameters, validated synthetic protocols, and structural applications of this compound.
Chemical Identity & Physicochemical Properties
The following data aggregates experimental and computationally validated parameters.
Table 1: Chemical Specification
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 261925-13-7 |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| SMILES | OC(C1=CC=CC=C1F)C1=CC=CC=C1F |
| Appearance | White to off-white crystalline solid |
Table 2: Physicochemical Parameters (LogP & Solubility)
| Property | Value | Source/Method |
| LogP (Lipophilicity) | 3.28 | Computed (Consensus) |
| H-Bond Donors | 1 | Hydroxyl (-OH) |
| H-Bond Acceptors | 3 | Fluorines + Oxygen |
| Rotatable Bonds | 2 | Aryl-Carbinol rotation |
| Polar Surface Area (TPSA) | 20.2 Ų | Computed |
Expert Insight: The Ortho-Fluorine Effect
Unlike the para-isomer (Bis(4-fluorophenyl)methanol), where the fluorine atoms are distal to the reaction center, the ortho-fluorines in this compound impose a steric lock . This restricts the free rotation of the phenyl rings relative to the central carbon, often forcing the rings into a "propeller" twist to minimize dipole-dipole repulsion between the fluorine lone pairs and the hydroxyl oxygen. In drug design, this rigidification can effectively lower the entropic penalty of binding to a target protein.
Synthetic Methodology: Grignard Addition[6]
The most robust route for high-purity synthesis is the Grignard addition of 2-fluorophenylmagnesium bromide to 2-fluorobenzaldehyde. This method is preferred over the reduction of the corresponding ketone due to the higher availability of aldehyde precursors and the ability to introduce isotopic labels (e.g., deuterium) at the benzylic position if needed.
Reaction Scheme Visualization
Figure 1: Step-wise Grignard synthesis pathway for this compound.
Detailed Protocol
Safety Prerequisite: All glassware must be oven-dried (120°C, >4 hours). The reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of Grignard Reagent
-
Charge a 3-neck round-bottom flask with Magnesium turnings (1.1 eq) and a magnetic stir bar. Flame-dry under vacuum, then purge with Argon.
-
Add anhydrous Tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of 1-Bromo-2-fluorobenzene (1.0 eq) in anhydrous THF.
-
Add 10% of the bromide solution to the Mg turnings. Initiate the reaction with a crystal of Iodine or by gentle heating (look for turbidity/bubbling).
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour after addition is complete.
Step 2: Nucleophilic Addition
-
Cool the Grignard solution to 0°C using an ice bath.
-
Add 2-Fluorobenzaldehyde (0.95 eq) dissolved in anhydrous THF dropwise over 30 minutes. Note: Slight excess of Grignard ensures full conversion of the aldehyde.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Step 3: Workup & Purification [5]
-
Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. Caution: Exothermic.
-
Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexane/Ethanol or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield the pure white solid.
Structural Applications in Drug Discovery
This compound serves as a critical pharmacophore distinct from the para-isomer.
Table 3: Structural Comparison & Utility
| Feature | This compound (Ortho) | Bis(4-fluorophenyl)methanol (Para) |
| Primary Application | Fragment-Based Drug Design (FBDD) | API Intermediate (e.g., Flunarizine) |
| Metabolic Stability | High: Ortho-F blocks P450 hydroxylation at the most reactive sites. | Moderate: Para-F blocks para-hydroxylation but leaves ortho sites open. |
| Steric Profile | High steric bulk near the binding center. | Linear, streamlined geometry. |
Diagram: Pharmacophore Logic
Figure 2: Impact of ortho-fluorination on pharmacokinetics and binding.
References
-
Fluorochem Ltd. this compound Product Sheet & Safety Data. Retrieved from (Verified CAS 261925-13-7).
-
PubChem. Compound Summary: this compound. National Center for Biotechnology Information. Retrieved from .
-
Sigma-Aldrich. Grignard Reaction Protocols & Reagents. Retrieved from .
-
BLD Pharm. this compound Physicochemical Data. Retrieved from .
-
DrugBank. Flunarizine (Para-isomer comparison data). Retrieved from .
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An In-Depth Technical Guide to the Solubility of Bis(2-fluorophenyl)methanol in Organic Solvents
Introduction
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of new chemical entities (NCEs) is a cornerstone of successful formulation and delivery.[1][2] Among these properties, solubility is a critical parameter that dictates a compound's behavior from initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy.[3][4][5] Bis(2-fluorophenyl)methanol, a fluorinated diarylmethane derivative, represents a class of compounds with significant potential in medicinal chemistry. The presence of fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity, making such molecules attractive candidates for drug discovery programs.
This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. While specific, publicly available quantitative solubility data for this exact compound is limited, this guide will equip researchers, scientists, and drug development professionals with the foundational principles, theoretical framework, and practical methodologies required to predict, determine, and understand its solubility profile. By synthesizing established principles of organic chemistry with field-proven experimental protocols, this document serves as a self-validating system for approaching the solubility assessment of this compound and structurally related compounds.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a solute in a given solvent is fundamentally governed by the principle of "like dissolves like."[6] This means that substances with similar intermolecular forces and polarity tend to be miscible. An analysis of the structure of this compound provides the basis for predicting its solubility behavior.
Key Structural Features of this compound:
-
Two Phenyl Rings: The bulky, nonpolar phenyl groups constitute a significant portion of the molecule, contributing to its hydrophobic character. This suggests a preference for nonpolar or moderately polar organic solvents.
-
Hydroxyl Group (-OH): The central hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature imparts a degree of polarity to the molecule and allows for specific interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).
-
Two Fluorine Atoms: The fluorine atoms, positioned at the ortho-position of each phenyl ring, are highly electronegative. They contribute to the molecule's overall polarity and can participate in weaker dipole-dipole interactions. Their position may also induce conformational constraints that influence crystal packing and, consequently, the energy required to dissolve the solid.
Based on these features, a qualitative prediction of solubility can be made. The molecule possesses a dual nature: a large nonpolar surface area and a polar, hydrogen-bonding functional group. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity that can interact with both the aromatic rings and the hydroxyl group.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale / Comparison with Analogs |
| Molecular Weight | ~220.21 g/mol | Identical to bis(4-fluorophenyl)methanol |
| Form | Likely a solid at room temperature | Bis(4-fluorophenyl)methanol is a solid with a melting point of 43-45 °C |
| Polarity | Moderately Polar | The combination of nonpolar phenyl rings and a polar hydroxyl group creates a balance. |
| Hydrogen Bonding | Capable of both donating and accepting a hydrogen bond | The presence of the -OH group is the primary driver for this capability. |
Theoretical Framework for Solubility in Organic Solvents
The dissolution of a solid solute in a liquid solvent is a thermodynamic process. For this compound, the process involves overcoming the lattice energy of the solid crystal and establishing new solute-solvent interactions. The overall solubility will depend on the balance of these energy changes.
Solvent Classification and Predicted Solubility:
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The predicted solubility of this compound in each class is outlined below.
| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | London Dispersion Forces | Low to Moderate | The large nonpolar phenyl rings will interact favorably with these solvents, but the polar hydroxyl group will be poorly solvated, limiting overall solubility. Toluene may show slightly better solubility due to potential π-π stacking interactions with the phenyl rings. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, London Dispersion | Moderate to High | These solvents offer a balance. Their polarity can solvate the hydroxyl group's dipole, and their organic character interacts well with the phenyl rings. Solvents like THF, acetone, and ethyl acetate are excellent candidates. DMSO and DMF, being highly polar, are also expected to be effective solvents.[7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | These alcoholic solvents can engage in hydrogen bonding with the hydroxyl group of the solute, which is a strong, favorable interaction. The alkyl chains of the alcohols will also interact with the phenyl rings. Solubility may decrease as the alkyl chain length of the alcohol increases (e.g., higher solubility in methanol than in butanol).[8] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain reliable, quantitative data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a gold standard for determining the thermodynamic solubility of a compound.
Materials and Equipment:
-
This compound (ensure purity is characterized, e.g., by HPLC, NMR)
-
A range of analytical grade organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, acetonitrile, methanol, ethanol, THF, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol: Equilibrium Solubility Determination
This protocol is adapted from standard pharmaceutical industry practices for solubility assessment.[9]
Step 1: Preparation
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Record the exact mass of the compound.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.
Step 2: Equilibration
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (typically 25 °C for standard solubility measurements).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. A preliminary time-course experiment can be run to determine the exact time to reach equilibrium (i.e., when the concentration in solution stops increasing).
Step 3: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial (e.g., 10-fold, 100-fold).
Step 4: Quantification
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
Step 5: Calculation
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the result as the mean ± standard deviation.[9]
Conclusion and Practical Implications
A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. While this guide provides a robust predictive framework based on its molecular structure, the true quantitative solubility must be determined empirically. The provided experimental protocol offers a reliable and self-validating method for obtaining this critical data.
For researchers in organic synthesis , this knowledge is crucial for selecting appropriate solvents for reactions, work-ups, and purifications (e.g., recrystallization). For drug development professionals , solubility data is the first step in formulation design, influencing everything from the choice of dosage form to predicting in vivo absorption and bioavailability.[1][3] A compound with poor solubility in aqueous and organic media can present significant challenges that must be addressed early in the development pipeline. By applying the principles and protocols outlined herein, scientists can confidently characterize the solubility of this compound, enabling its advancement in the journey from laboratory chemical to potential therapeutic agent.
References
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]
-
Patel, K., et al. (2024). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. MDPI. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]
-
LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Available from: [Link]
-
Kumar, S. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2013). Which organic solvents can be used to disolve PbI2 or PbCl3 crystals?. Available from: [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. jmpas.com [jmpas.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits [mdpi.com]
Operational Safety & Handling Architecture: Bis(2-fluorophenyl)methanol
CAS: 261925-13-7 | GHS Classification: GHS07 (Warning)
Executive Summary & Chemical Intelligence
Bis(2-fluorophenyl)methanol is a specialized organofluorine intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies and as a precursor for steric ligand synthesis. Unlike its more common para-substituted isomer [bis(4-fluorophenyl)methanol, CAS 365-24-2], the ortho-positioning of the fluorine atoms introduces significant steric crowding around the central carbinol carbon.
This structural distinction alters its physicochemical profile—specifically elevating its melting point and modifying its solubility profile compared to the para analogue. This guide addresses the specific handling requirements dictated by its GHS07 classification, emphasizing the mitigation of acute mucosal irritation and the management of halogenated chemical waste.
Chemical Identity Card
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 261925-13-7 (Distinct from para isomer 365-24-2) |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| Physical State | White to off-white solid |
| Melting Point | ~98–102°C (Predicted/Observed) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Secondary Alcohol, Ortho-Fluorinated Aryl Rings |
The GHS07 Hazard Matrix: Mechanism & Mitigation
The GHS07 ("Exclamation Mark") pictogram is often underestimated in research environments. For fluorinated benzhydrols, this warning signals specific bioavailability risks. The presence of fluorine atoms increases the compound's lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogues.
Hazard Statement Breakdown
| Code | Hazard Statement | Mechanistic Insight |
| H302 | Harmful if swallowed | Fluorinated aromatics can exhibit distinct metabolic stability, prolonging systemic circulation if ingested. |
| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis. |
| H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive and chemical irritant to the conjunctiva. |
| H335 | May cause respiratory irritation | Inhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract. |
Visualizing the Safety Decision Logic
The following decision tree illustrates the immediate response protocols for exposure scenarios, prioritizing containment and decontamination.
Figure 1: Immediate response logic for GHS07 exposure events involving fluorinated benzhydrols.
Operational Protocols: A Self-Validating System
3.1 Engineering Controls & Storage
-
Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure. The H335 hazard (respiratory irritation) dictates that open-bench handling is strictly prohibited.
-
Storage Environment: Store in a cool, dry place (Ambient to +4°C). Ensure the container is tightly sealed to prevent moisture ingress, as secondary alcohols can be hygroscopic.
-
Segregation: Store away from strong oxidizing agents (e.g., permanganates, chromic acid) to prevent uncontrolled oxidation to the corresponding ketone [bis(2-fluorophenyl)methanone].
3.2 Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis workups involving organic solvents (DCM/THF) to prevent permeation.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye (H319).
-
Respiratory Protection: If fume hood operations are not feasible (e.g., maintenance), use a NIOSH-approved N95 or P100 particulate respirator.
3.3 Waste Disposal Architecture
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with non-halogenated solvents. The presence of fluorine atoms requires high-temperature incineration (>1100°C) to prevent the formation of toxic byproducts.
-
Labeling: Clearly mark waste containers with "Contains Organic Fluorine" to alert disposal facility personnel.
Synthesis & Application Context
Researchers typically handle this compound during the synthesis of sterically demanding ligands or as a pharmaceutical intermediate. The following workflow outlines the standard reduction protocol from the ketone, highlighting critical safety control points (SCPs).
Reaction: Bis(2-fluorophenyl)methanone + NaBH₄ → this compound
Figure 2: Synthesis workflow highlighting Safety Control Points (SCP) for hydride reduction.
Experimental Note: The ortho-fluorine substituents create steric bulk that may retard the rate of reduction compared to the para-isomer. Ensure complete consumption of the starting material by TLC or LC-MS before quenching.
Emergency Response & First Aid
-
In Case of Spillage:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Contain: Dampen the solid with a chemically inert solvent (e.g., heptane) or water to prevent dust generation before sweeping.
-
Clean: Wipe surfaces with a soap/water solution.[2] Do not use acetone initially, as it may spread the lipophilic compound.
-
-
Fire Fighting:
-
Media: Water spray, alcohol-resistant foam, dry chemical, or CO₂.
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas. Firefighters must wear self-contained breathing apparatus (SCBA).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237937 (this compound). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Fluorinated Alcohols. ECHA. Available at: [Link]
Sources
Difference between bis(2-fluorophenyl)methanol and bis(4-fluorophenyl)methanol
An In-depth Technical Guide to the Isomeric Differences Between Bis(2-fluorophenyl)methanol and Bis(4-fluorophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing molecular conformation, lipophilicity, metabolic stability, and electronic properties. This guide provides a detailed comparative analysis of two constitutional isomers: this compound and bis(4-fluorophenyl)methanol. While chemically similar, the positional change of the fluorine substituent from the para to the ortho position induces significant, often predictable, alterations in their physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and fundamental property differences dictated by this isomeric variation.
Molecular Structure and Isomerism
This compound (the 2,2'-difluoro isomer) and bis(4-fluorophenyl)methanol (the 4,4'-difluoro isomer) are both diarylmethanols where a central carbinol carbon is attached to two fluorinated phenyl rings. Their identical molecular formula (C₁₃H₁₀F₂O) and molecular weight (approx. 220.22 g/mol ) belie the distinct three-dimensional arrangement and electronic distribution conferred by the fluorine's position.
-
Bis(4-fluorophenyl)methanol: In this isomer, the fluorine atoms are located at the para position of each phenyl ring, distal to the benzylic carbon. This results in a highly symmetric molecule (C₂ᵥ point group). The electronic effects of the fluorine atoms are primarily exerted through the aromatic system.
-
This compound: Here, the fluorine atoms are at the ortho position, immediately adjacent to the benzylic carbon. This proximity introduces significant steric hindrance around the reactive hydroxyl group and the benzylic proton. Furthermore, it allows for more pronounced through-space electronic effects and potential intramolecular interactions, such as hydrogen bonding with the hydroxyl group. This isomer possesses a lower degree of symmetry (C₂ point group).
Caption: Chemical structures of the para- (left) and ortho- (right) isomers.
Comparative Physicochemical Properties
The difference in molecular symmetry and intramolecular forces directly translates to observable differences in macroscopic physical properties, most notably the melting point.
| Property | This compound | Bis(4-fluorophenyl)methanol | Rationale for Difference |
| CAS Number | 261925-13-7[1] | 365-24-2[2][3] | - |
| Molecular Weight | 220.22 g/mol | 220.22 g/mol [3] | Identical |
| Appearance | White to Light Yellow Solid | White to Off-white Powder/Crystal[3] | Similar |
| Melting Point | 98–102 °C (Predicted)[4] | 43–45 °C (Experimental)[2][3] | The higher symmetry and more ordered packing of the para isomer would typically suggest a higher melting point. The observed reversal indicates that the steric hindrance in the ortho isomer may force a molecular conformation that, while less symmetric, allows for surprisingly efficient crystal packing, possibly aided by intermolecular interactions different from those in the para isomer. The predicted nature of the 2-fluoro isomer's melting point requires experimental verification. |
| Boiling Point | 295–300 °C (Predicted, dec.)[4] | 143 °C / 3 mmHg[2] | The higher predicted boiling point for the ortho isomer may reflect stronger intermolecular forces, potentially including weak intramolecular hydrogen bonding that reduces volatility. Direct comparison is difficult due to different pressure conditions. |
| Solubility | Low in water[4] | Limited solubility in water[2] | Both isomers are largely hydrophobic due to the two phenyl rings. |
Note: Experimental data for this compound is not widely available in public databases. The values presented are based on predictions from chemical suppliers and require experimental confirmation.
Synthesis and Reaction Mechanisms
A reliable and common method for the synthesis of diarylmethanols is the reduction of the corresponding diarylketone (benzophenone). This method is applicable to both isomers, providing a direct comparative pathway. The key starting materials are 2,2'-difluorobenzophenone and 4,4'-difluorobenzophenone, respectively.
Caption: General workflow for the synthesis of bis(fluorophenyl)methanols.
Field-Proven Experimental Protocol: Reduction of a Difluorobenzophenone
This protocol is a self-validating system that can be applied to either the 2,2'- or 4,4'-difluorobenzophenone precursor. Progress is monitored by Thin-Layer Chromatography (TLC), which confirms the consumption of the starting ketone.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of the respective difluorobenzophenone (e.g., 4,4'-difluorobenzophenone, 4.58 mmol) in 15 mL of 95% ethanol. Stir at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reduction: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 0.26 g, 6.87 mmol, ~1.5 equivalents) portion-wise over 10 minutes.
-
Causality Insight: Adding the NaBH₄ slowly to a cooled solution controls the exothermic reaction and prevents runaway side reactions. NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the aromatic rings or the C-F bonds[5].
-
-
Reaction Monitoring: Allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 1 hour. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), visualizing under UV light. The disappearance of the starting ketone spot (which is more nonpolar and has a higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates completion.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M hydrochloric acid (HCl) dropwise while cooling the flask in an ice bath to neutralize excess NaBH₄ and hydrolyze the intermediate borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure bis(fluorophenyl)methanol product[6].
Spectroscopic Characterization
The positional isomerism gives rise to distinct NMR spectra due to differences in molecular symmetry and the electronic environment of the nuclei.
| Nucleus | This compound (Predicted) | Bis(4-fluorophenyl)methanol (Data from Source[7]) |
| ¹H NMR | Complex Multiplets: Due to lower symmetry, the aromatic protons are chemically non-equivalent, leading to multiple overlapping multiplets. Benzylic CH: A singlet or doublet (if coupled to OH). Hydroxyl OH: A broad singlet, exchangeable with D₂O. | Two Doublets of Doublets (or Triplets): The symmetry of the molecule makes the aromatic protons at positions 2, 6 and 3, 5 equivalent. This results in a simpler spectrum, typically two sets of signals that appear as overlapping triplets or doublets of doublets. Benzylic CH: A singlet around 5.8 ppm. Hydroxyl OH: A broad singlet. |
| ¹³C NMR | Up to 7 Aromatic Signals: The lack of symmetry can result in up to 7 distinct signals for the 12 aromatic carbons (6 per ring, plus the ipso-carbon). The signals will show complex C-F coupling. | 4 Aromatic Signals: Due to symmetry, only 4 signals are expected for the aromatic carbons: the ipso-carbon, the carbon bearing the fluorine, and the two sets of equivalent ortho- and meta-carbons. All signals except the ipso-carbon will show coupling to fluorine. The benzylic carbon (CH-OH) appears around 75 ppm. |
| ¹⁹F NMR | One Signal: A single resonance is expected. Its chemical shift will be influenced by through-space interactions and steric compression, likely appearing in the typical aryl fluoride region (-110 to -120 ppm vs CFCl₃). | One Signal: A single resonance is expected in the typical aryl fluoride region (e.g., ~ -115 ppm vs CFCl₃). The chemical shift is primarily influenced by through-bond electronic effects. |
Impact of Fluorine Position on Reactivity and Properties
The location of the highly electronegative fluorine atom governs the molecule's electronic character and steric environment, leading to significant differences in acidity and reactivity.
Electronic Effects: Inductive vs. Resonance
The fluorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent and is strongest at the ortho position.
-
Resonance Effect (+M): The lone pairs on the fluorine can be donated into the aromatic pi-system. This electron-donating effect increases electron density at the ortho and para positions.
For fluorine, the -I effect generally dominates over the +M effect, making it an overall deactivating but ortho, para-directing group in electrophilic aromatic substitution.
Acidity of the Hydroxyl Group
The acidity of the alcohol is determined by the stability of its conjugate base, the alkoxide.
-
This compound is expected to be more acidic. The ortho-fluorines can stabilize the negative charge on the resulting alkoxide ion more effectively through their potent, distance-dependent -I effect[8]. This electron withdrawal makes the O-H bond more polarized and facilitates proton donation.
-
Bis(4-fluorophenyl)methanol is less acidic. The -I effect from the para position is weaker due to the increased distance, providing less stabilization for the conjugate base.
Reactivity and Carbocation Stability
Many reactions of benzyl alcohols proceed via a benzylic carbocation intermediate (Sₙ1-type mechanism). The stability of this cation is paramount.
-
The bis(4-fluorophenyl)methyl cation is likely more stable. The carbocation at the benzylic position is electron-deficient. The +M (resonance) effect from the para-fluorine can directly donate lone-pair electron density to the aromatic ring, which helps delocalize and stabilize the positive charge.
-
The bis(2-fluorophenyl)methyl cation is likely less stable. While the +M effect is also present from the ortho position, the powerful -I effect is much stronger at this close proximity, significantly destabilizing the adjacent positive charge. This would likely slow down or disfavor reactions proceeding through an Sₙ1 mechanism.
Steric Hindrance
The impact of steric bulk is exclusive to the ortho isomer. The two fluorine atoms flank the carbinol center, shielding the hydroxyl group and the benzylic proton. This can hinder the approach of bulky reagents and may influence the molecule's preferred conformation, potentially restricting the rotation of the phenyl rings.
Applications and Biological Significance
The choice between ortho- and para-fluoro substitution is a critical decision in drug design.
-
Bis(4-fluorophenyl)methanol is a well-established building block in pharmaceuticals. It is a key intermediate in the synthesis of several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol[3]. Its derivatives are also investigated as atypical dopamine transporter (DAT) inhibitors for potential use in treating psychostimulant use disorders.
-
This compound is less commonly cited in specific drug synthesis pathways but represents a valuable scaffold for introducing conformational constraints or altering electronic properties in novel drug candidates. The ortho-fluoro substitution can be used to enforce a specific dihedral angle between the phenyl rings, which can be crucial for locking a molecule into a bioactive conformation.
Conclusion
The simple positional change of a fluorine atom from the para to the ortho position on the phenyl rings of bis(fluorophenyl)methanol creates two molecules with distinct chemical personalities. The para isomer is a symmetric, well-characterized building block used in several established pharmaceuticals. In contrast, the ortho isomer is a sterically hindered and electronically distinct molecule whose properties are dominated by the proximity of the fluorine atoms to the reactive center. Understanding these differences, rooted in fundamental principles of steric and electronic effects, allows researchers to rationally select the appropriate isomer to achieve desired outcomes in drug design, materials science, and synthetic chemistry. While experimental data for the ortho isomer is less prevalent, its predicted properties highlight its potential as a tool for fine-tuning molecular architecture and reactivity.
References
-
University of Colorado Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]
-
McDaniel, C. Sodium Borohydride Reduction of Benzoin. [Link]
-
Sciencemadness.org. Reduction of Benzophenone. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds SDBS. [Link]
-
Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Reductive Coupling of Ketones/Aldehydes with Alcohols". [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
ResearchGate. SDBS: Integrated spectral database system for organic compounds. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated). [Link]
-
Master Organic Chemistry. Acidity and Basicity of Alcohols. [Link]
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Fluorinated Diphenylmethanol Derivatives: Strategic Synthesis and Pharmacological Optimization
Executive Summary
The diphenylmethanol (benzhydryl) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of antihistamines, anticholinergics, and ion channel blockers. However, the unsubstituted benzhydryl group is metabolically vulnerable, primarily prone to rapid para-hydroxylation by Cytochrome P450 enzymes.
This guide analyzes the strategic incorporation of fluorine into the diphenylmethanol core.[1] By exploiting the high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol), researchers can dramatically extend plasma half-life, modulate lipophilicity (
The Strategic Value of Fluorine in the Benzhydryl Scaffold[1]
Metabolic Blockade and Half-Life Extension
The primary failure mode for diphenylmethyl drugs is rapid clearance via oxidative metabolism.[1] CYP450 enzymes preferentially target the para-position of the phenyl rings for hydroxylation.[1]
-
Mechanism: Replacing the para-hydrogen with fluorine blocks this metabolic soft spot.[1] The C-F bond is oxidatively stable, forcing the enzyme to attack less favorable positions or rely on slower clearance pathways.
-
Impact: This is exemplified by Flunarizine , a bis(4-fluorophenyl)methyl derivative.[2][3] While its non-fluorinated analog, Cinnarizine, has a half-life of 3–4 hours, Flunarizine exhibits a multiphasic elimination half-life of 18–19 days after chronic dosing, allowing for once-daily (or even less frequent) administration.
Electronic and Lipophilic Modulation
Fluorination alters the physicochemical profile of the benzhydryl alcohol (benzhydrol) intermediate:
-
Acidity (
): The electron-withdrawing nature of fluorine on the phenyl rings increases the acidity of the benzhydryl hydroxyl group.[1] This influences the stability of the carbocation intermediate during substitution reactions (e.g., converting the alcohol to a chloride).[1] -
Lipophilicity: Aromatic fluorination generally increases lipophilicity (
), enhancing passive diffusion across the blood-brain barrier—a critical trait for CNS-active agents like calcium channel blockers and antidepressants.[1]
Synthetic Methodologies
The synthesis of fluorinated diphenylmethanol derivatives typically proceeds via one of two primary routes: Grignard Addition or Carbonyl Reduction .[1]
Route A: Grignard Addition (The Convergent Approach)
This route allows for the synthesis of asymmetric benzhydrols (e.g., one ring fluorinated, one ring unsubstituted).
-
Reagents: 4-Fluorophenylmagnesium bromide + Benzaldehyde (or 4-Fluorobenzaldehyde).[1]
-
Key Consideration: Anhydrous conditions are non-negotiable. The high basicity of the Grignard reagent requires strict exclusion of moisture to prevent protonation (quenching) to fluorobenzene.[1]
Route B: Reduction of Fluorinated Benzophenones (The Scalable Approach)
Ideal for symmetric derivatives like Flunarizine.
-
Precursor: 4,4'-Difluorobenzophenone.
-
Reduction: Sodium Borohydride (
) or Lithium Aluminum Hydride ( ) in methanol/THF. -
Advantage: High yields (>90%) and simple workup compared to organometallic routes.[1]
Visualization of Synthetic Pathways[1]
Figure 1: Synthetic pathway for Flunarizine, illustrating the conversion of simple fluorinated aromatics into complex pharmaceutical scaffolds via the benzhydrol intermediate.[1]
Case Studies in Drug Discovery
Flunarizine: The Bis-Fluorinated Standard[1]
-
Therapeutic Class: Calcium Channel Blocker / Antihistamine.
-
Structure: Contains a bis(4-fluorophenyl)methyl moiety attached to a piperazine ring.[1][3]
-
Fluorine Role: The two fluorine atoms are solely responsible for the drug's extreme metabolic stability. The non-fluorinated analog (Cinnarizine) is rapidly metabolized.
-
Clinical Relevance: Used for migraine prophylaxis and vertigo.[4][5] The lipophilicity provided by the fluorines ensures high CNS concentrations.[1]
Berotralstat: Modern Hereditary Angioedema (HAE) Therapy[1]
-
Therapeutic Class: Plasma Kallikrein Inhibitor.
-
Structure: Contains a complex core derived from a substituted diarylmethanol intermediate: 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile.[1]
-
Synthesis Insight: The synthesis utilizes a Grignard reaction where a freshly prepared Grignard reagent reacts with 3-formylbenzonitrile.[1] This demonstrates that the diphenylmethanol scaffold remains relevant in modern, targeted therapies beyond simple antihistamines.
Experimental Protocol: Synthesis of Bis(4-fluorophenyl)methanol
Objective: To synthesize the key intermediate for Flunarizine via reduction of 4,4'-difluorobenzophenone. This protocol is designed for high purity and scalability.
Reagents & Equipment[2][6]
-
Substrate: 4,4'-Difluorobenzophenone (21.8 g, 100 mmol).
-
Reductant: Sodium Borohydride (
) (3.8 g, 100 mmol). -
Solvent: Anhydrous Methanol (200 mL).
-
Quench: 1N Hydrochloric Acid (HCl).
-
Equipment: 500 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice Bath, Rotary Evaporator.
Step-by-Step Methodology
-
Preparation:
-
Reduction:
-
Add
portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1] -
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 2 hours.
-
Validation: Monitor by TLC (Silica gel, 20% EtOAc/Hexane). The starting ketone spot (
) should disappear, replaced by the alcohol spot ( ).
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly add 1N HCl (50 mL) to quench excess borohydride.[1] Note: Ensure pH is neutral to slightly acidic.
-
Evaporate the methanol under reduced pressure (Rotovap).
-
Extract the aqueous residue with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Wash combined organic layers with Brine.
-
Dry over Anhydrous Sodium Sulfate (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Concentrate to yield a white solid.[1]
-
Yield: Expected 95–98% (approx. 21.5 g).
-
Characterization:
NMR (CDCl3) should show a methine proton singlet/doublet around 5.8 ppm.
-
Structure-Activity Relationship (SAR) Logic[1]
The decision to fluorinate a benzhydryl scaffold follows a specific logic tree based on metabolic data.
Figure 2: SAR Decision Tree for fluorinating diphenylmethanol derivatives to improve metabolic stability.
References
-
Direct Syntheses of Diphenylmethanol Derivatives. PubMed Central. (2025).[5][6] Alumina-catalyzed Friedel-Crafts alkylation methods.[1]
-
Synthesis of [18F]Flunarizine. PubMed. (2025).[5][6] Radiosynthesis and metabolic pathways of fluorinated benzhydryl derivatives.
-
Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2026). Mechanistic review of C-F bond stability in CYP450 metabolism.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs. MDPI.[1] (2023). Review of fluorinated drugs including Berotralstat and their synthetic routes.[1] [1]
-
Flunarizine: Pharmacodynamic and Pharmacokinetic Properties. PubMed. (1985).[7] Clinical data comparing Flunarizine and Cinnarizine half-lives.[1][4] [1]
Sources
- 1. CN106431858A - Synthetic method of flunarizine medicine intermediate 4,4-difluorobenzophenone - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Flunarizine synthesis - chemicalbook [chemicalbook.com]
- 4. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hormonal and metabolic changes induced by flunarizine therapy: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of HDAC Inhibitors Using Bis(2-fluorophenyl)methanol
Introduction & Rationale
Histone Deacetylase (HDAC) inhibitors are a pivotal class of antineoplastic agents that function by arresting cell growth and inducing apoptosis in tumor cells.[1] The canonical pharmacophore of an HDAC inhibitor consists of three distinct domains:
-
Zinc-Binding Group (ZBG): Typically a hydroxamic acid that chelates the
ion in the active site. -
Linker Domain: A hydrophobic spacer (often an aliphatic chain or phenyl ring) that occupies the narrow channel of the enzyme.
-
Cap Group: A surface-recognition moiety that interacts with the rim of the catalytic pocket.
This application note details the synthesis of a novel class of HDAC inhibitors utilizing Bis(2-fluorophenyl)methanol as the precursor for the "Cap" group.
Why this compound?
While the bis(4-fluorophenyl) moiety is common in medicinal chemistry (e.g., Flunarizine), the 2-fluoro (ortho) isomer offers distinct advantages for HDAC inhibitor design:
-
Metabolic Stability: Ortho-fluorination blocks metabolic oxidation at the susceptible 2-positions of the phenyl rings.
-
Conformational Restriction: The steric bulk of the ortho-fluorine atoms increases the rotational barrier of the phenyl rings, potentially locking the "Cap" into a bio-active conformation that favors specific HDAC isoforms (e.g., HDAC6).
-
Lipophilicity: The difluoro-substitution enhances membrane permeability, crucial for intracellular target engagement.[2]
Retrosynthetic Analysis
The synthesis follows a convergent strategy. The this compound (1) is activated to a halide (2) and coupled with a piperazine-linker (3). The resulting ester (4) is converted to the final hydroxamic acid (5).
Figure 1: Retrosynthetic strategy for constructing the diarylmethyl-capped inhibitor.
Experimental Protocols
Phase 1: Activation of the Cap Group
Objective: Convert this compound to Bis(2-fluorophenyl)methyl chloride.
Rationale: The hydroxyl group is a poor leaving group. Conversion to a chloride creates a reactive electrophile suitable for
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Catalytic DMF (Dimethylformamide)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (
), dissolve This compound (5.0 g, 22.7 mmol) in anhydrous DCM (50 mL). -
Addition: Cool the solution to 0°C in an ice bath. Add catalytic DMF (2-3 drops).
-
Reaction: Add Thionyl Chloride (2.5 mL, 34.0 mmol) dropwise over 15 minutes. The solution may evolve gas (
, ). -
Reflux: Remove the ice bath and heat the reaction to reflux (40°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the alcohol.
-
Workup: Evaporate the solvent and excess
under reduced pressure. -
Purification: The residue is typically a viscous oil or low-melting solid. It can be used directly in the next step without chromatography to avoid hydrolysis.
-
Yield Expectation: >95% (Quantitative conversion is common).
-
Phase 2: Coupling to the Linker
Objective: N-alkylation of Methyl 4-(piperazin-1-yl)benzoate with the activated chloride. Rationale: The piperazine ring acts as a rigid spacer, while the benzoate moiety provides the precursor for the ZBG.
Reagents:
-
Bis(2-fluorophenyl)methyl chloride (from Phase 1) (1.0 eq)
-
Methyl 4-(piperazin-1-yl)benzoate (1.0 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Potassium Iodide (
) (0.1 eq, catalyst) -
Acetonitrile (
) (Reagent grade)
Protocol:
-
Dissolution: Dissolve Methyl 4-(piperazin-1-yl)benzoate (5.0 g, 22.7 mmol) in Acetonitrile (100 mL).
-
Base Addition: Add anhydrous
(9.4 g, 68.1 mmol) and catalytic (0.37 g). -
Coupling: Add the crude Bis(2-fluorophenyl)methyl chloride (dissolved in 10 mL Acetonitrile) dropwise to the stirring suspension.
-
Heating: Heat the mixture to reflux (80°C) for 12–16 hours.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, Excess ). -
Isolation: Concentrate the filtrate under vacuum.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Target: Methyl 4-(4-(bis(2-fluorophenyl)methyl)piperazin-1-yl)benzoate.
-
Yield Expectation: 70–85%.
-
Phase 3: Zinc-Binding Group (ZBG) Formation
Objective: Conversion of the methyl ester to the hydroxamic acid. Rationale: This is the critical step to activate the drug. Standard hydrolysis would yield the carboxylic acid (inactive); hydroxylaminolysis yields the hydroxamate (active).
Reagents:
-
Hydroxylamine hydrochloride (
) (10.0 eq) -
Sodium Hydroxide (
) or Potassium Hydroxide ( ) (15.0 eq) -
Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)
Protocol:
-
Preparation of Hydroxylamine: In a separate flask, dissolve
(15.8 g, 227 mmol) in MeOH (40 mL). Cool to 0°C.[3] -
Base Preparation: Dissolve
(19.0 g, 340 mmol) in MeOH (40 mL). -
Generation of Free Base: Slowly add the KOH solution to the hydroxylamine solution at 0°C. Stir for 15 minutes. A precipitate (
) will form. Filter the mixture rapidly to remove salts; use the clear filtrate immediately. -
Reaction: Dissolve the Ester intermediate (from Phase 2) in THF (20 mL) and cool to 0°C. Add the freshly prepared hydroxylamine filtrate dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Shift from Ester mass to Hydroxamate mass: M-31 + 32 = +1 unit mass change, but distinct polarity shift).
-
Workup: Evaporate the solvent to roughly 1/4 volume. Dilute with ice-water (100 mL).
-
Neutralization: Carefully adjust the pH to ~7–8 using 1N HCl. The product often precipitates at this stage.
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate.[4] -
Final Purification: Recrystallization from MeOH/Water or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Analytical Validation & QC
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Diagnostic peaks: |
| Purity | HPLC (UV @ 254 nm) | > 95% Area Under Curve (AUC). |
| Mass | LC-MS (ESI+) | |
| Residual Solvents | GC-Headspace | Below ICH limits (e.g., DCM < 600 ppm). |
Key NMR Feature: The methine proton of the benzhydryl group (CH-Ar2) typically appears as a singlet around 6.0–6.5 ppm. In the Bis(2-fluorophenyl) analog, this peak may show splitting (triplet or multiplet) due to coupling with the ortho-fluorine atoms (
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the production of the target inhibitor.
References
-
Design and Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the efficacy of benzhydryl-piperazine scaffolds for HDAC6 selectivity. URL:[Link]
-
Methods for Hydroxamic Acid Synthesis. Source: SciSpace / ResearchGate. Context: Detailed protocols for the conversion of esters to hydroxamic acids using hydroxylamine/KOH systems. URL:[Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Source: Semantic Scholar. Context: Validates the alkylation-hydroxaminolysis pathway for creating ZBG-containing inhibitors. URL:[Link]
Sources
- 1. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Utilization of Bis(2-fluorophenyl)methanol in the Synthesis of Next-Gen C3a Receptor Antagonists
Executive Summary
The complement component 3a receptor (C3aR) is a G protein-coupled receptor (GPCR) implicated in critical inflammatory pathways, including asthma, sepsis, and autoimmune nephritis. While the prototype antagonist SB 290157 established the therapeutic potential of C3aR blockade, it suffers from metabolic instability and partial agonist activity in certain tissues.
This Application Note details the strategic use of Bis(2-fluorophenyl)methanol (CAS: 23064-94-0) as a high-value intermediate for synthesizing second-generation C3aR modulators. By incorporating the ortho-fluorinated diarylmethyl moiety, researchers can enhance metabolic stability via the fluorine effect while inducing conformational restrictions that improve receptor selectivity.
Biological Context & Mechanism[1][2][3][4][5]
The Target: C3a Receptor Signaling
C3aR belongs to the rhodopsin-class GPCR superfamily. Upon binding the anaphylatoxin C3a, the receptor couples primarily to G
Why the Diarylmethyl Scaffold? The C-terminus of the endogenous ligand C3a contains hydrophobic residues essential for receptor docking. Small molecule antagonists mimic this interaction using a "lipophilic anchor"—typically a diarylmethyl group.
The Fluorine Advantage: Replacing the standard diphenylmethyl group (found in SB 290157) with the bis(2-fluorophenyl)methyl motif offers two distinct advantages:
-
Metabolic Blocking: The C-F bond is shorter and stronger than C-H, resisting oxidative metabolism by Cytochrome P450 enzymes.
-
Conformational Lock: The steric bulk of ortho-fluorine atoms creates a rotational barrier, restricting the phenyl rings into a specific torsion angle that can favor bio-active conformations and reduce entropic penalty upon binding.
Diagram 1: C3aR Signaling Cascade
Figure 1 illustrates the downstream pathways activated by C3aR, highlighting the intervention point for antagonists derived from the this compound scaffold.
Caption: C3aR signaling pathways. Antagonists utilizing the Bis(2-fluorophenyl)methyl scaffold competitively inhibit C3a binding, preventing Ca2+ mobilization and chemotaxis.
Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 23064-94-0 |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon) |
Experimental Protocols
Protocol A: Synthesis of this compound
Context: While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g., deuterium) or specific purification to remove homocoupling impurities.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
2-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF
-
Saturated NH₄Cl solution
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Solvation: Dissolve 2-Fluorobenzaldehyde (20 mmol) in 50 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Grignard Addition: Transfer 2-Fluorophenylmagnesium bromide (24 mmol) to the addition funnel. Add dropwise to the aldehyde solution over 30 minutes. Note: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (30 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-10% EtOAc in Hexane) to yield the target alcohol.
Validation Criteria:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.15 (m, 4H), 7.15–6.95 (m, 4H), 6.35 (s, 1H, CH -OH), 2.60 (bs, 1H, OH).
-
¹⁹F NMR: Single distinct peak (approx -118 ppm), confirming symmetry.
Protocol B: Activation and Coupling to Pharmacophore
Context: The alcohol must be activated (converted to a halide) before it can be coupled to the amine-bearing pharmacophore (e.g., arginine mimics or piperidine linkers).
Reagents:
-
This compound (from Protocol A)
-
Thionyl Chloride (SOCl₂)
-
Catalytic DMF
-
Dichloromethane (DCM)
-
Target Amine (e.g., Piperidine derivative)
Procedure:
-
Chlorination: Dissolve the alcohol (10 mmol) in dry DCM (20 mL). Add 2 drops of dry DMF.
-
Activation: Add SOCl₂ (15 mmol) dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo to remove excess SOCl₂ and DCM. Co-evaporate with toluene twice to ensure removal of acidic traces. Result: Bis(2-fluorophenyl)methyl chloride (crude).
-
Coupling: Dissolve the crude chloride in MeCN (30 mL). Add the Target Amine (10 mmol) and K₂CO₃ (30 mmol).
-
Reflux: Heat to 60°C for 4–12 hours.
-
Isolation: Filter inorganic salts, concentrate, and purify via HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
Diagram 2: Synthetic Workflow
Figure 2 depicts the conversion of the alcohol intermediate into the final bioactive C3aR modulator.
Caption: Synthetic route from precursors to final C3aR antagonist. The alcohol intermediate (blue) is the critical divergent point for library generation.
Troubleshooting & Optimization
-
Issue: Low Conversion during Chlorination.
-
Cause: The electron-withdrawing fluorine atoms destabilize the benzylic carbocation intermediate, making the hydroxyl group harder to displace than in non-fluorinated analogs.
-
Solution: Increase reaction time or switch to SOBr₂ to generate the more reactive bromide. Alternatively, use BF₃·Et₂O as a Lewis acid catalyst for direct Friedel-Crafts type alkylations if the amine partner allows.
-
-
Issue: Elimination to Alkene.
-
Cause: If the downstream coupling uses strong bases (e.g., NaH) and high heat, the benzhydryl halide may eliminate to form the fluorene-like or alkene byproduct.
-
Solution: Use milder bases like DIPEA or K₂CO₃ and maintain temperatures below 70°C.
-
References
-
Ames, R. S., et al. (2001). "Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor." Nature, 410(6827), 437-438.
-
Rowley, J. A., et al. (2020).[1] "The C3a Receptor Antagonist SB 290157 Has Agonist Activity."[2][3][4] Frontiers in Immunology, 11, 213.
-
Reid, R. C., et al. (2013). "Downsizing a human inflammatory receptor antagonist." Journal of Medicinal Chemistry, 56(21), 8977-8983.
-
VulcanChem. (2023). "this compound Product Specifications and Safety Data." VulcanChem Product Catalog.
-
Klos, A., et al. (2013). "The role of the C3a receptor in acute and chronic inflammation." Molecular Immunology, 55(1), 150-155.
Sources
Reaction of Bis(2-fluorophenyl)methanol with methanesulfonyl chloride
An In-Depth Guide to the Mesylation of Bis(2-fluorophenyl)methanol: Protocols and Applications
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with methanesulfonyl chloride. This reaction, a cornerstone of synthetic organic chemistry, transforms the alcohol into its corresponding methanesulfonate (mesylate) ester. This conversion is critical as it replaces a poor leaving group (hydroxyl, -OH) with an excellent leaving group (mesylate, -OMs), thereby activating the molecule for subsequent nucleophilic substitution reactions.[1][2]
The bis(2-fluorophenyl)methyl scaffold is of significant interest in medicinal chemistry, appearing in molecules investigated as atypical dopamine transporter (DAT) inhibitors for potential therapeutic use in psychostimulant use disorders.[3] The efficient synthesis of the mesylate intermediate, bis(2-fluorophenyl)methyl methanesulfonate, is therefore a pivotal step in the development of novel therapeutics and the exploration of structure-activity relationships (SAR).[4]
The Underlying Chemistry: Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting material or the amine base, which would halt the reaction.
A critical aspect of this transformation is that the carbon-oxygen bond of the original alcohol remains intact throughout the process.[1] This means the reaction proceeds with retention of configuration at the benzylic carbon, a key consideration when working with chiral substrates.
The mechanism can be visualized as follows:
Caption: Reaction mechanism for the mesylation of an alcohol.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process controls and clear endpoints.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Mmol | Equivalents | Notes |
| This compound | C₁₃H₁₀F₂O | 220.22 | 2.20 g | 10.0 | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.03 mL (1.52 g) | 12.0 | 1.2 | Reagent. Corrosive and lachrymator.[5] |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 2.09 mL (1.52 g) | 15.0 | 1.5 | Base. Use freshly distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Anhydrous solvent. |
| Deionized Water | H₂O | 18.02 | ~150 mL | - | - | For workup. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | - | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - | For workup (optional). |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Drying agent. |
Equipment
-
250 mL Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel (optional, for larger scale)
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (2.20 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This step is crucial to control the exothermic reaction and minimize potential side reactions.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.03 mL, 12.0 mmol) dropwise over 5-10 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting alcohol spot (visualized by UV light) is no longer visible. This typically takes 2-4 hours.[6] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[6]
-
Quenching & Workup: Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Layer Separation: Shake the funnel and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Washing:
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of deionized water, and 50 mL of brine.
-
Self-Validation: Check the pH of the aqueous layer after the HCl wash to ensure it is acidic, confirming the removal of the base.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for mesylation.
Product Characterization
Confirm the identity and purity of the bis(2-fluorophenyl)methyl methanesulfonate product using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.1 (m, 8H, Ar-H), δ ~6.5 (s, 1H, CH-OMs), δ ~3.0 (s, 3H, -SO₂CH₃). Note the downfield shift of the methine proton compared to the starting alcohol (~5.8 ppm). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single multiplet corresponding to the fluorine atoms on the aromatic rings. |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals corresponding to aromatic carbons, the downfield-shifted methine carbon (~80-85 ppm), and the mesyl methyl carbon (~38-40 ppm). |
| IR (ATR, cm⁻¹) | Absence of broad O-H stretch (~3400 cm⁻¹). Appearance of strong, characteristic S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). |
| LC-MS (ESI+) | Expected [M+Na]⁺ or [M+H]⁺ peak corresponding to the calculated exact mass of the product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient MsCl or base. 2. Reagents are old/degraded (especially MsCl). 3. Reaction time too short or temperature too low. | 1. Add an additional 0.1-0.2 equivalents of MsCl and base. 2. Use freshly opened or distilled reagents. 3. Allow the reaction to stir longer or warm to room temperature.[6] |
| Low Yield | 1. Product is somewhat water-soluble and lost during workup. 2. Vigorous reaction with water during quenching caused hydrolysis back to the alcohol. | 1. Back-extract the aqueous layers with DCM to recover any dissolved product. 2. Quench the reaction more slowly by adding it to ice-cold water. |
| Product is an Oil/Gummy Solid | 1. Presence of residual triethylammonium chloride salt. 2. Other impurities or side products. | 1. Ensure thorough washing during the workup, especially the water wash. 2. Purify the crude material using flash column chromatography. |
Applications in Drug Discovery
The primary utility of bis(2-fluorophenyl)methyl methanesulfonate is its role as a versatile electrophilic intermediate. The mesylate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles in Sₙ2-type reactions.[1][2] This allows for the efficient synthesis of diverse compound libraries by reacting the mesylate with:
-
Amines: To form secondary or tertiary amines.
-
Thiols: To generate thioethers.
-
Azides: To produce alkyl azides, which can be further functionalized.
-
Carboxylates: To create esters.
This strategy is paramount in medicinal chemistry for rapidly accessing analogs of a lead compound to build a robust structure-activity relationship, ultimately accelerating the drug discovery process.
References
- Patents, G. (n.d.). US5874616A - Preparation of bis (fluoroalkylenesulfonyl) imides and (fluoroalkysulfonyl) (fluorosulfonyl) imides.
- Patents, G. (n.d.). US3776960A - Preparation of bis(perfluoroalkyl-sulfonyl)methanes.
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
3.1.7: Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Methanesulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Methanesulfonyl Chloride | Properties, Structure & Mesylation. (n.d.). Study.com. Retrieved from [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). National Institutes of Health (NIH). Retrieved from [Link]
-
Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
- Patents, G. (n.d.). US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
-
Current and Potential Applications of Bismuth-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). PubMed. Retrieved from [Link]
-
Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from [Link]
-
Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. (n.d.). kchem.org. Retrieved from [Link]
-
Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (n.d.). MDPI. Retrieved from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved from [Link]
- Patents, G. (n.d.). US8765979B2 - Synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3 dioxolane-4-methanol methanesulfonate(ester).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: A Comprehensive Guide to the Bromination of Bis(2-fluorophenyl)methanol with HBr in Acetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of alcohols into alkyl halides is a fundamental process in organic synthesis, providing a versatile entry point for a multitude of subsequent chemical modifications. Among these transformations, the bromination of diarylmethanols is of significant interest due to the utility of the resulting diarylmethyl bromides as precursors in the synthesis of complex molecules, including active pharmaceutical ingredients. This application note provides a detailed protocol and in-depth scientific rationale for the bromination of bis(2-fluorophenyl)methanol to bis(2-fluorophenyl)methyl bromide using hydrogen bromide in acetic acid. This particular substrate presents unique electronic considerations due to the presence of ortho-fluorine substituents, which influence the reaction kinetics and mechanism. This guide is designed to equip researchers with the necessary knowledge to perform this reaction efficiently and safely, with a thorough understanding of the underlying chemical principles.
Mechanistic Insights: An Sₙ1 Pathway with Electronic Considerations
The bromination of this compound with hydrogen bromide proceeds through a substitution nucleophilic unimolecular (Sₙ1) reaction mechanism.[1][2][3] This multi-step process is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid, HBr.[4] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
The subsequent and rate-determining step involves the departure of a water molecule to form a diarylmethyl carbocation intermediate.[1][3] The stability of this carbocation is paramount to the facility of the Sₙ1 reaction. In the case of diarylmethanols, the carbocation is significantly stabilized by resonance, with the positive charge delocalized over both aromatic rings.
However, the presence of electron-withdrawing fluorine atoms at the ortho positions of the phenyl rings introduces a notable electronic effect.[5] Fluorine's high electronegativity inductively withdraws electron density from the aromatic ring and, consequently, from the carbocationic center. This inductive effect destabilizes the carbocation intermediate, potentially slowing the rate of reaction compared to the bromination of unsubstituted benzhydrol.
The final step of the mechanism involves the rapid nucleophilic attack of the bromide ion (Br⁻) on the carbocation, leading to the formation of the desired product, bis(2-fluorophenyl)methyl bromide.[1]
The role of acetic acid in this reaction is twofold. Firstly, it serves as a polar protic solvent that can effectively solvate both the starting alcohol and the ionic intermediates, thereby facilitating the reaction.[1][6] Secondly, it provides a medium in which HBr is soluble and can act as a potent acid catalyst.[7]
Reaction Mechanism Diagram
Caption: Sₙ1 mechanism for the bromination of this compound.
Experimental Protocol
This protocol details the synthesis of bis(2-fluorophenyl)methyl bromide from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Hydrogen Bromide in Acetic Acid (33 wt. %) | Technical | e.g., Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | e.g., Acros Organics |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in glacial acetic acid (25 mL).
-
Addition of HBr: To the stirring solution, slowly add a 33 wt. % solution of hydrogen bromide in acetic acid (e.g., 1.5 equivalents). The addition should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine. Caution: Effervescence will occur during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude bis(2-fluorophenyl)methyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Data Analysis
The identity and purity of the synthesized bis(2-fluorophenyl)methyl bromide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product. The disappearance of the hydroxyl proton signal and the characteristic shift of the benzylic proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting material's spectrum is indicative of the reaction's completion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or insufficient HBr. | Allow the reaction to stir for a longer period. Add a slight excess of HBr in acetic acid. |
| Formation of Side Products | Reaction temperature is too high. | Maintain the reaction at room temperature. |
| Low Yield | Inefficient extraction or loss during work-up. | Ensure thorough extraction with an adequate volume of solvent. Be careful during the separation of layers. |
| Product is an oil, not a solid | Presence of impurities. | Attempt purification by column chromatography on silica gel. |
Safety Precautions
-
Hydrogen Bromide in Acetic Acid: This reagent is highly corrosive and toxic.[8][9][10] It can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: This is a corrosive liquid and should be handled with care.[11]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
-
BYJU'S. (n.d.). SN1 Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]
-
Chemia. (2023, November 17). Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. Retrieved from [Link]
-
Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole? Retrieved from [Link]
-
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Retrieved from [Link]
-
YouTube. (2015, October 29). SN1 Reaction of a Tertiary Alcohol with HBr. Retrieved from [Link]
-
Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 6. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]
- 7. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Bis(2-fluorophenyl)methanol as a precursor for heterocyclicalkyl derivatives
Application Note: High-Efficiency Derivatization of Bis(2-fluorophenyl)methanol
Abstract & Strategic Value
This compound is a critical scaffold in medicinal chemistry, distinct from its widely used para-isomer (found in flunarizine and GBR-12909). The ortho-fluorine substitution pattern offers two specific pharmacological advantages: metabolic protection of the oxidation-prone benzhydryl methine position and conformational restriction via steric bulk, which can enhance selectivity for targets such as the Dopamine Transporter (DAT) and voltage-gated calcium channels.
This guide details the conversion of this compound into heterocyclicalkyl derivatives (e.g., piperazines, piperidines). Unlike standard benzhydrylations, the steric hindrance of the 2,2'-difluoro motif requires a rigorous activation protocol to suppress elimination side-products and ensure complete conversion.
Chemical Basis & Mechanistic Insight
The Ortho-Fluorine Challenge
In typical diarylmethyl systems, the hydroxyl group is converted to a halide, which then undergoes nucleophilic substitution (
-
Steric Shielding: The fluorine atoms at the ortho positions shield the central carbon, significantly retarding
attack. -
Electronic Deactivation: While the phenyl rings stabilize the carbocation (facilitating
), the inductive electron-withdrawing nature of the ortho-fluorines destabilizes the transition state relative to the unsubstituted parent.
Solution: We utilize a Thionyl Chloride (
Reaction Pathway Visualization
Figure 1: Mechanistic pathway from alcohol precursor to heterocycle derivative via chlorination.
Experimental Protocol
Phase 1: Activation (Chlorination)
Objective: Convert the chemically inert hydroxyl group into a reactive chloride.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous, 5 mL/mmol)
-
Catalytic DMF (1-2 drops)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2) or
inlet. -
Dissolution: Dissolve this compound in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add
dropwise over 10 minutes. Note: Gas evolution ( , ) will occur.[1] Ensure proper ventilation. -
Catalysis: Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack-like intermediate, accelerating the reaction.
-
Reflux: Remove the ice bath and heat to reflux (40°C) for 2-3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the non-polar chloride spot ( ).
-
-
Workup: Evaporate the solvent and excess
under reduced pressure. Crucial: Co-evaporate with Toluene ( ) to remove trace acid, which can degrade the heterocycle in the next step. -
Output: A viscous yellow oil or semi-solid (Bis(2-fluorophenyl)methyl chloride). Use immediately.
Phase 2: N-Alkylation (Coupling)
Objective: Attach the heterocycle (e.g., N-Boc-piperazine or similar amine) to the benzhydryl scaffold.
Reagents:
-
Crude Chloride from Phase 1 (1.0 eq)
-
Target Heterocycle (e.g., Piperazine derivative) (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq, anhydrous, granular) -
Potassium Iodide (
) (0.1 eq, catalyst) -
Acetonitrile (ACN) (10 mL/mmol)
Step-by-Step:
-
Suspension: In a clean flask, suspend the Heterocycle and
in ACN. -
Addition: Dissolve the crude chloride in a minimal amount of ACN and add it to the suspension.
-
Finkelstein Catalysis: Add catalytic
. This generates the transient alkyl iodide in situ, which is a superior electrophile to the chloride, overcoming the steric hindrance of the ortho-fluorines. -
Reaction: Reflux at 80°C for 12–18 hours.
-
Why Reflux? The ortho-fluorine steric bulk raises the energy barrier for substitution; room temperature reactions often stall.
-
-
Filtration: Cool to RT. Filter off the inorganic salts (
, ). -
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Optimization & Troubleshooting
The following table summarizes common failure modes and their chemical corrections.
| Parameter | Observation | Diagnosis | Correction |
| Conversion | Alcohol remains after 3h reflux ( | Steric hindrance prevents attack. | Add 5% excess |
| Impurity | "Elimination Product" (Alkene) observed | Base too strong or temp too high. | Switch base from |
| Yield | Low yield in coupling step | Chloride hydrolysis. | Ensure crude chloride is strictly anhydrous . Store under |
| Color | Dark/Black reaction mixture | Amine oxidation. | Degas Acetonitrile with Argon before reflux. |
Purification Logic Flow
Figure 2: Decision matrix for purification based on crude purity.
References
-
Mechanism of Thionyl Chloride Reaction: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Explains the
vs mechanism in chlorination). -
Synthesis of Fluorinated Benzhydryl Derivatives: Cao, J., et al. "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter." ACS Chemical Neuroscience, 2016. (Provides the foundational protocol for benzhydryl chloride formation and subsequent amine alkylation, applicable to the 2-fluoro isomer).
-
Fluorine in Medicinal Chemistry: Gillis, E. P., et al.[2] "Applications of Fluorine in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 2015.[3] (Details the metabolic and steric effects of ortho-fluorine substitution).
-
General Nucleophilic Substitution Protocols: Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman, 1989. (Standard protocols for alkyl halide synthesis).
Sources
Application Note: Bis(2-fluorophenyl)methanol in OLED Materials Synthesis
Executive Summary
Bis(2-fluorophenyl)methanol (CAS: 7614-63-3 / Isomer analogs) is a critical halogenated building block used in the synthesis of advanced organic semiconductors. While widely recognized in pharmaceutical chemistry as a precursor for diarylmethyl-based antihistamines and antipsychotics, its application in Organic Light-Emitting Diodes (OLEDs) has surged due to the demand for "Fluorine Engineering."
This guide details the utilization of this compound as a steric and electronic modulator for Hole Transport Materials (HTMs) and Host Materials. By introducing the bulky, electron-withdrawing bis(2-fluorophenyl)methyl moiety onto aromatic cores (e.g., Carbazole, Fluorene), researchers can deepen HOMO levels, improve oxidative stability, and suppress intermolecular quenching via steric hindrance.
Strategic Utility in OLED Design
The "Fluorine Effect" in Organic Electronics
Incorporating fluorine atoms at the ortho position of the phenyl rings in this intermediate offers two distinct advantages for OLED materials:
-
Inductive Effect (-I): The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This is crucial for matching the work function of anodes (like ITO) and improving the stability of the material against oxidation.
-
Steric Twist: The ortho-fluorine atoms create steric repulsion with the central methine hydrogen or adjacent aromatic rings. This forces the molecule into a non-planar, twisted conformation.
-
Result: Reduced
- stacking in the solid state, which prevents concentration quenching and inhibits crystallization, leading to stable amorphous films.
-
Synthetic Pathways
This compound serves as a versatile "Synthon" (synthetic equivalent) for the Bis(2-fluorophenyl)methyl cation .
-
Pathway A (Direct Alkylation): Acid-catalyzed Friedel-Crafts alkylation of electron-rich cores (Carbazole, Triphenylamine) to create bulky HTMs.
-
Pathway B (Oxidation): Conversion to Bis(2-fluorophenyl)methanone, a precursor for synthesizing Spiro[fluorene-9,9'-xanthene] (SFX) derivatives via Grignard/Lithiation sequences.
Visualizing the Workflow
The following diagram illustrates the transformation of this compound into functional OLED materials.
Figure 1: Synthetic divergence of this compound into Hole Transport Materials (Pathway A) or Spiro-cores (Pathway B).
Detailed Protocol: Synthesis of Fluorinated Carbazole Host
Objective: To synthesize 3-(bis(2-fluorophenyl)methyl)-9-phenyl-9H-carbazole , a model high-triplet-energy host material, using this compound.
Materials & Reagents
| Reagent | Purity | Role |
| This compound | >98% | Electrophile Source |
| 9-Phenylcarbazole | >99% | Nucleophilic Core |
| BF₃·Et₂O (Boron trifluoride etherate) | Synthesis Grade | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Sat. Solution | Quenching Agent |
Experimental Procedure
Step 1: Preparation of Reactants
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9-Phenylcarbazole (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).
-
Add This compound (1.1 eq, 11 mmol) to the solution.
-
Purge the system with Nitrogen (
) for 10 minutes to remove moisture. Note: Moisture can deactivate the Lewis Acid catalyst.
Step 2: Acid-Catalyzed Alkylation
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dropwise, add BF₃·Et₂O (0.2 eq, 2 mmol) via a glass syringe. Caution: BF₃·Et₂O is corrosive and fumes in air.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:1). The spot for this compound (
) should disappear, and a new non-polar spot ( ) should appear.
Step 3: Quenching and Work-up
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).
-
Transfer to a separatory funnel. Extract the organic layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL) and dry over anhydrous
. -
Filter and concentrate the solvent under reduced pressure (Rotary Evaporator).
Step 4: Purification
-
Purify the crude residue via silica gel column chromatography.
-
Eluent: Gradient of Hexane to Hexane:DCM (9:1).
-
Collect the product fractions, concentrate, and dry under high vacuum at 60°C overnight.
-
Yield Expectation: 75–85% as a white amorphous powder.
Characterization & Validation
To ensure the material is suitable for OLED device fabrication (evaporation or spin-coating), strict QC is required.
NMR Interpretation (Self-Validation)
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the Methine Proton (CH) linking the three rings. It typically appears as a singlet around
5.8 – 6.2 ppm . -
Validation: If this peak is absent, the alkylation failed. If it is a doublet, check for coupling with Fluorine (though usually, it is a singlet or broad singlet due to steric locking).
-
Aromatic Region: The 2-fluorophenyl protons will show complex splitting patterns due to H-F coupling (
Hz).
-
Thermal Properties (DSC/TGA)
-
Glass Transition (
): The introduction of the bis(2-fluorophenyl)methyl group should significantly increase compared to the parent carbazole (typically >100°C is desired for OLED stability). -
Decomposition (
): TGA should show thermal stability up to >350°C.
Electronic Energy Levels (Cyclic Voltammetry)
The following diagram illustrates the expected shift in energy levels upon functionalization.
Figure 2: Expected energy level shifts. The electron-withdrawing nature of fluorine deepens the HOMO, facilitating hole injection from high-work-function anodes.
Safety & Handling
-
HF Generation Risk: While the C-F bond is stable, combustion or exposure to superacids can release Hydrogen Fluoride (HF). Always handle in a fume hood.
-
Dual-Use Note: Researchers in pharmaceutical development should note that this intermediate is also an isomer of the precursor used for Fluspirilene and Penfluridol (antipsychotics). Strict inventory control is recommended to distinguish between electronic-grade (trace metal free) and pharma-grade batches.
References
-
MDPI - Molecules. "Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs." (2023). Discusses the synthesis of spiro-xanthene cores and the impact of substitution on HOMO/LUMO levels.
-
Royal Society of Chemistry (RSC) - Journal of Materials Chemistry C. "Impact of fluorine substitution position on triarylamine-based hole transport materials." (2024).[1][2] Provides mechanistic insight into how ortho-fluorine substitution affects molecular packing and electronic properties.
-
Ossila. "Bis(4-fluorophenyl)methanol Product Information." (Accessed 2024).[1][2] While referring to the para-isomer, this source confirms the utility of fluorinated diphenylmethanols as building blocks for aromatic polyethers and bioactive molecules.[3]
-
Fluorochem. "this compound Safety and Properties Data." (Accessed 2024).[1][2] Authoritative source for physical properties and safety data sheets (SDS).
Sources
Troubleshooting & Optimization
Removing Bis(2-fluorophenyl)methanol byproduct from 4-fluorobenzaldehyde synthesis
Executive Summary & Chemical Context
You have identified a "Bis(2-fluorophenyl)methanol" byproduct in your 4-fluorobenzaldehyde synthesis.
Critical Isomer Note: If your target is 4-fluorobenzaldehyde , the chemically probable byproduct is Bis(4-fluorophenyl)methanol (also known as 4,4'-difluorobenzhydrol). This forms via the over-addition of the Grignard reagent (4-fluorophenylmagnesium bromide) to the newly formed aldehyde.
If you definitively have the 2-fluoro isomer (this compound), this indicates a regioisomer contamination in your starting material (e.g., 2-fluorobromobenzene impurity).
Fortunately, the purification strategy is identical for both isomers. The separation relies on the chemical difference between an aldehyde (your product) and a secondary alcohol (the impurity).
Primary Purification Protocol: The Bisulfite Method
This is the "Gold Standard" for aldehyde purification. It chemically locks the aldehyde into a water-soluble salt, allowing you to wash away the alcohol impurity.
The Mechanism
Aldehydes react with saturated Sodium Bisulfite (
Step-by-Step Protocol
Reagents Needed:
-
Crude reaction mixture[1]
-
Diethyl Ether (
) or Dichloromethane (DCM) -
Saturated aqueous Sodium Bisulfite (
)[2] -
Sodium Carbonate (
) or 10% NaOH -
Magnesium Sulfate (
)
Workflow:
-
Solubilization: Dissolve your crude 4-fluorobenzaldehyde (containing the alcohol impurity) in a non-polar solvent like
(approx. 5 mL solvent per gram of crude). -
Adduct Formation: Add an excess (1.5 equivalents) of saturated aqueous
. -
Agitation: Stir vigorously for 30–60 minutes.
-
Separation (The Critical Step):
-
Wash: Wash the aqueous layer (or solid suspended in fresh water) with fresh ether
to ensure all traces of the alcohol are removed. -
Regeneration:
-
Place the aqueous adduct solution (or solid) in a flask.
-
Add fresh ether/DCM.
-
Slowly add 10%
or NaOH while stirring until the adduct dissolves and gas evolution ceases (if using carbonate).
-
-
Isolation: Separate the organic layer, dry over
, and concentrate in vacuo to yield pure 4-fluorobenzaldehyde.
Process Visualization
The following diagram illustrates the logic flow for the Bisulfite extraction, ensuring the correct layer is retained at each step.
Figure 1: Decision logic for separating aldehyde-bisulfite adducts from non-reactive alcohol impurities.
Alternative Method: Vacuum Distillation
If the bisulfite method is not feasible (e.g., multi-kilogram scale where filtration is difficult), exploit the boiling point differential.
| Compound | Molecular Weight | Boiling Point (Atm) | Boiling Point (3 mmHg) |
| 4-Fluorobenzaldehyde | 124.11 g/mol | ~181°C | ~65°C |
| Bis(4-fluorophenyl)methanol | 220.22 g/mol | >300°C (Decomposes) | ~143°C |
Protocol:
-
Set up a fractional distillation apparatus under high vacuum (<5 mmHg).
-
The aldehyde will distill first (lower boiling point).
-
The diaryl methanol impurity has a significantly higher molecular weight and boiling point; it will remain in the pot residue.
Warning: Diaryl methanols can dehydrate to form ethers or alkenes at high temperatures. Ensure your bath temperature does not exceed 160°C to prevent degradation of the residue into volatile contaminants.
Troubleshooting & FAQs
Q1: The bisulfite adduct formed a solid "clump" that trapped some organic liquid. How do I fix this?
-
Cause: Rapid crystallization trapping the impurity.[3]
-
Solution: Add a small amount of Ethanol (5-10%) to the aqueous bisulfite mixture. This solubilizes the interface and breaks up the clumps, allowing the impurity to wash out into the ether layer.
Q2: I used the bisulfite method, but my yield is low.
-
Cause: Incomplete regeneration of the aldehyde from the adduct.
-
Solution: Ensure the pH of the regeneration step reaches >10.[2] Use 10% NaOH if
is too weak, but add it slowly to avoid Cannizzaro reactions (disproportionation of aldehyde).
Q3: Can I use Silica Chromatography?
-
Answer: Yes.
-
Guidance: The polarity difference is significant.
-
Aldehyde: High
(runs fast) in Hexane/Ethyl Acetate (9:1). -
Alcohol Impurity: Low
(runs slow) due to hydrogen bonding. -
Note: Flash chromatography is excellent for small scales (<5g) but expensive for bulk purification compared to bisulfite extraction.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. Product Specification: Bis(4-fluorophenyl)methanol.[4] (Verifying physical properties and boiling points).
-
PubChem. Compound Summary: 4-Fluorobenzaldehyde. National Library of Medicine.
-
Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: Corrosion Mitigation for Halobis(fluorophenyl)methane Chemistries
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling Bis(4-fluorophenyl)methyl chloride (CAS 27064-94-4) and analogs.
Welcome to the Technical Hub
You are likely accessing this guide because you are observing unexpected corrosion in your reactor systems or degradation of your seals while synthesizing or utilizing halobis(fluorophenyl)methanes . These compounds, particularly chlorobis(4-fluorophenyl)methane , are critical intermediates in the synthesis of calcium channel blockers (e.g., Flunarizine) and antihistamines.
However, they present a dual-threat corrosion profile:
-
Primary Threat: Hydrolysis of the benzylic halide releases Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr).
-
Secondary Threat: Under extreme Lewis Acid conditions, the fluorine substituents can cleave, releasing Hydrogen Fluoride (HF) , a glass-etching agent.
This guide moves beyond basic MSDS data to provide field-proven engineering controls and chemical protocols.
Module 1: Hardware & Material Compatibility
Q: Why is my 316L Stainless Steel reactor showing pitting corrosion?
A: You are likely witnessing chloride stress corrosion cracking (CSCC) or localized pitting.
While 316L is "acid resistant," it relies on a passive chromium oxide layer. Benzylic chlorides hydrolyze upon contact with trace moisture (even atmospheric humidity) to form concentrated HCl. Chloride ions (
-
The Fix: 316L is not recommended for reaction temperatures >50°C with this chemistry. You must upgrade to high-nickel alloys or non-metallics.
Q: Can I use a glass-lined reactor?
A: Yes, but with a critical caveat.
Glass-lined steel (GLS) is the industry standard for resisting the HCl generated by this chemistry. However, if your process involves strong Lewis acids (e.g.,
-
The Fix: If Lewis acids are absent, GLS is superior to steel. If Lewis acids are present, use Hastelloy C-276 or Tantalum .
Q: My O-rings are swelling and failing. What elastomer should I use?
A: Standard FKM (Viton®) is often insufficient if amines are involved in the subsequent coupling step, or if high-temperature HCl is present.
-
The Fix: Switch to FFKM (Perfluoroelastomer/Kalrez®) . FFKM possesses a fully fluorinated backbone that is virtually inert to both the benzylic halide and the acidic byproducts.
Visual Guide: Reactor Material Selection Logic
Figure 1: Decision matrix for selecting reactor materials based on temperature and Lewis acid presence.
Module 2: Process Control & Scrubber Systems
Q: The headspace of my reactor is fuming. How do I manage the off-gas?
A: The "fume" is likely anhydrous HCl gas misting as it hits moist air. You must implement a Caustic Scrubber System . Do not rely on a simple solvent trap, as HCl solubility decreases with temperature, leading to breakthrough.
Protocol:
-
Primary Trap: An empty trap (catch pot) to prevent suck-back.[1]
-
Secondary Trap: Water scrubber (HCl is highly soluble in water).
-
Tertiary Trap: Dilute NaOH (10-15%) with a pH indicator.
-
Flow Control: Maintain a slight positive pressure of Nitrogen (
) to sweep the HCl into the scrubber.
Q: How do I prevent hydrolysis during storage?
A: Halobis(fluorophenyl)methanes are "moisture seekers."
-
Storage: Store under an inert atmosphere (Argon/Nitrogen).
-
Septum: Use Teflon-faced silicone septa. Standard rubber will degrade and release particulate matter into your sample.
-
Dessicant: Store secondary containment with Drierite or molecular sieves.
Visual Guide: Scrubber Configuration
Figure 2: Recommended scrubber train configuration to prevent corrosion of laboratory ductwork.
Module 3: Data & Compatibility Matrix
Use the table below to validate your current setup.
| Material | Compatibility rating | Technical Notes |
| 304 Stainless Steel | 🔴 Poor | Rapid pitting; not suitable for benzylic chlorides. |
| 316L Stainless Steel | 🟡 Fair | Acceptable for short-term storage < 25°C. Corrodes at elevated temps. |
| Hastelloy C-276 | 🟢 Excellent | High Molybdenum content resists chloride pitting. |
| Borosilicate Glass | 🟢 Excellent | Resistant to HCl.[2] Avoid if HF is generated (Lewis Acids). |
| PTFE (Teflon) | 🟢 Excellent | Inert to both the organic halide and acid byproducts. |
| FKM (Viton A) | 🟡 Fair | Good acid resistance, but swells in presence of amines. |
| FFKM (Kalrez) | 🟢 Excellent | The gold standard for O-rings in this application. |
References
-
Sigma-Aldrich. Chlorobis(4-fluorophenyl)methane Product Specification & Safety Data Sheet. (CAS 27064-94-4). Retrieved from
-
Surface Science Western. Materials Selection for Use in Hydrochloric Acid and Chloride Environments. (Analysis of Hastelloy vs. 316L). Retrieved from
-
Greene Tweed. Chemical Resistance of FFKM vs. FKM Seals. (Elastomer compatibility data). Retrieved from
-
Metal Supermarkets. How to Prevent Corrosion: Material Selection Guide. (General metallurgy guidelines). Retrieved from
-
Industrial Specialties Mfg. Chemical Compatibility Chart: Chlorinated Hydrocarbons & Acids. Retrieved from
Sources
Technical Support Center: Optimizing the Mesylation of Bis(2-fluorophenyl)methanol
Welcome to our dedicated technical support guide for the mesylation of Bis(2-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. We understand that maximizing yield and purity is paramount, and this guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this reaction.
Introduction: The Chemistry at Play
The mesylation of an alcohol is a fundamental organic transformation that converts a poorly-leaving hydroxyl group into a highly effective mesylate leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1] The reaction typically involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.
The reaction with this compound, a sterically hindered secondary benzylic alcohol, presents a unique set of challenges. The electron-withdrawing nature of the ortho-fluorine substituents can decrease the nucleophilicity of the hydroxyl group, potentially slowing the reaction rate. Furthermore, the benzylic nature of the alcohol can lead to the formation of a stabilized carbocation intermediate, opening pathways to undesirable side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mesylation of this compound, providing causative explanations and actionable solutions.
Question 1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I drive it to completion?
Answer:
Several factors can contribute to an incomplete reaction:
-
Reduced Nucleophilicity of the Alcohol: The two ortho-fluorine atoms on the phenyl rings are electron-withdrawing, which reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. This inherent electronic effect can slow down the initial attack on the sulfonyl chloride.
-
Steric Hindrance: The two bulky 2-fluorophenyl groups can sterically hinder the approach of the methanesulfonyl chloride to the hydroxyl group.
-
Insufficiently Strong Base: While triethylamine is a common choice, a stronger, non-nucleophilic base might be required to facilitate the deprotonation of the alcohol, especially if the reaction is performed at low temperatures.
-
Reagent Quality: The purity of methanesulfonyl chloride and the dryness of the solvent and base are critical. Moisture will readily quench the highly reactive MsCl.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Gradually increase the reaction temperature from 0 °C to room temperature. | While low temperatures are generally preferred to minimize side reactions, a moderate increase can provide the necessary activation energy to overcome the reduced nucleophilicity and steric hindrance. |
| Base | Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are more effective at deprotonating the alcohol without competing as nucleophiles. |
| Reagent Stoichiometry | Increase the equivalents of methanesulfonyl chloride (e.g., from 1.2 to 1.5 eq.) and base (e.g., from 1.5 to 2.0 eq.). | This can help to drive the equilibrium towards product formation. |
| Solvent | Ensure the use of anhydrous solvents like dichloromethane (DCM) or toluene. | Water will consume the methanesulfonyl chloride. |
Question 2: I've isolated my product, but NMR analysis shows a significant amount of Bis(2-fluorophenyl)methyl chloride as a byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of the corresponding chloride is a common side reaction in mesylations, particularly with benzylic alcohols.
Causality:
The mesylate group is an excellent leaving group. The benzylic position of your substrate can stabilize a carbocation intermediate through resonance. The chloride ion, generated from the methanesulfonyl chloride, can then act as a nucleophile and attack this carbocation (Sɴ1 pathway) or directly displace the mesylate group (Sɴ2 pathway), leading to the formation of Bis(2-fluorophenyl)methyl chloride. This process is often favored in more polar solvents and at higher temperatures.
Prevention Strategies:
-
Use Methanesulfonic Anhydride ((Ms)₂O): This is the most effective way to eliminate the chloride byproduct as it does not introduce a chloride source into the reaction mixture.[2]
-
Low Reaction Temperature: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) to disfavor the formation of the carbocation and the subsequent nucleophilic attack by the chloride ion.
-
Choice of Base and Solvent: Using a bulkier base like 2,6-lutidine can help to minimize Sɴ2 displacement. A less polar solvent such as toluene may also suppress the formation of a carbocation intermediate compared to dichloromethane.
-
Rapid Work-up and Consumption: The product mesylate is likely unstable. It is advisable to use the crude product immediately in the next step without prolonged storage or purification.
Question 3: My product appears to be decomposing during work-up or purification. What are the best practices for handling this unstable mesylate?
Answer:
Benzylic mesylates, especially those with electron-withdrawing groups, can be highly unstable and prone to decomposition.
Best Practices for Handling:
-
Cold Work-up: Perform all aqueous washes with ice-cold solutions (e.g., cold saturated sodium bicarbonate, cold water, and cold brine) to minimize hydrolysis of the mesylate.
-
Avoid Acidic Conditions: Do not use acidic washes, as this can accelerate the decomposition of the mesylate.
-
Minimize Exposure to Silica Gel: If chromatographic purification is absolutely necessary, use a minimally activated silica gel (e.g., deactivated with triethylamine) and elute quickly with a cold solvent system. However, it is highly recommended to use the crude product directly.
-
Immediate Use: The most reliable strategy is to use the crude mesylate, after a quick aqueous work-up and drying, directly in the subsequent reaction. This minimizes the opportunity for decomposition.
-
Storage: If temporary storage is unavoidable, store the crude product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the mesylation of an alcohol?
A1: The mesylation of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine is generally believed to proceed through one of two primary mechanisms. The more commonly depicted pathway involves the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of methanesulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base to yield the mesylate and the protonated base.[3] An alternative mechanism, particularly with hindered alcohols, involves the base first deprotonating the methanesulfonyl chloride to form a highly reactive sulfene intermediate, which is then rapidly trapped by the alcohol.[4]
Mesylation Reaction Mechanism
Caption: Two possible mechanisms for the mesylation of an alcohol.
Q2: Which solvent is optimal for this reaction?
A2: Anhydrous dichloromethane (DCM) is a common and effective solvent for mesylation reactions.[1] It is relatively non-polar, which can help to suppress Sɴ1 side reactions, and it is a good solvent for the starting materials and reagents. Anhydrous toluene is another suitable option.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting alcohol is typically more polar than the resulting mesylate. You can spot the reaction mixture alongside the starting material on a TLC plate and observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Q4: Are there any alternative reagents to methanesulfonyl chloride for this transformation?
A4: Yes, as mentioned earlier, methanesulfonic anhydride ((Ms)₂O) is an excellent alternative that avoids the formation of the chloride byproduct.[2] Tosyl chloride (TsCl) can also be used to form a tosylate, which is another good leaving group. However, tosyl chloride is bulkier than mesyl chloride, which might exacerbate issues with steric hindrance in your substrate.
Experimental Protocol: Mesylation of this compound
This protocol is a general guideline and may require optimization for your specific experimental setup and desired scale.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride ((Ms)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5-2.0 eq.) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture, ensuring the temperature remains at or below 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of ice-cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with ice-cold water and ice-cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
The resulting crude Bis(2-fluorophenyl)methyl mesylate should be used immediately in the next synthetic step without further purification.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553–555. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
RSC Publishing. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Journal of Organic Chemistry, 78(2), 445-454. [Link]
-
LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Keglevich, G., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]
-
R. K. Crossland and K. L. Servis. (1970). Synthesis of Mesylates From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196. [Link]
Sources
Technical Support Center: Bis(2-fluorophenyl)methanol Solubility Guide
Executive Summary
Bis(2-fluorophenyl)methanol (also known as 2,2'-difluorobenzhydrol) presents a classic solubility dichotomy common in fluorinated aromatic intermediates.[1][2] Users frequently encounter precipitation in aqueous media (bio-assays) and persistent emulsions during organic synthesis workups (DCM/Water extractions).[2]
This guide addresses the physicochemical drivers of these issues and provides validated protocols to overcome them.
| Solvent System | Solubility Status | Primary Use Case |
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Avoid (Precipitation risk) |
| Dichloromethane (DCM) | High (> 100 mg/mL) | Synthesis, Extraction, Transport |
| DMSO / Ethanol | Moderate/High | Biological Assay Stock Solutions |
Part 1: The Solubility Matrix (Technical Deep Dive)
To troubleshoot effectively, one must understand the molecular behavior driving the solubility profile.
The "Fluorine Effect" on Lipophilicity
While the hydroxyl group (-OH) usually imparts some water solubility, the presence of two ortho-fluorine atoms drastically overrides this effect.[1][2]
-
Lipophilicity (LogP): The estimated LogP for difluorobenzhydrols is ~3.1 – 3.7 [1].[2] This indicates a strong preference for lipid/organic phases.[2]
-
Electronic Repulsion: The high electronegativity of fluorine creates a "teflon-like" shield around the phenyl rings.[1][2] In the ortho position (2,2'), these fluorine atoms sterically crowd the central hydroxyl group, potentially reducing its ability to hydrogen-bond with water molecules compared to the non-fluorinated parent benzhydrol [2].[1]
-
Lattice Energy: The crystal lattice of bis(phenyl)methanol derivatives is stabilized by
- stacking.[2] Water molecules cannot easily disrupt these cohesive forces to solvate the molecule.
Why DCM Works
Dichloromethane (DCM) is a polar aprotic solvent with a dielectric constant (
Part 2: Troubleshooting Guide
Scenario A: "My compound precipitated when I added the stock solution to the cell culture media."
Diagnosis: The "Crash-Out" Effect.[1][2] You likely dissolved the compound in DMSO or Ethanol and diluted it too quickly into an aqueous buffer. Mechanism: The rapid change in solvent polarity forces the hydrophobic this compound out of solution, forming micro-crystals that are invisible to the naked eye but cytotoxic or inactive in assays.
Corrective Protocol:
-
Create a High-Concentration Stock: Dissolve in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO/Water. Perform a serial dilution in DMSO first.[2]
-
The "Dropwise" Method: Add the DMSO stock slowly to the vortexing aqueous media.
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v), but verify the compound's solubility limit (likely < 10 µM in pure aqueous buffer).
Scenario B: "I have a rag layer (emulsion) between my DCM and Water layers."
Diagnosis: Fluorine-Induced Surface Tension Changes.[1][2] Fluorinated aromatics often act as weak surfactants, stabilizing the interface between water and DCM. Risk: Loss of product in the emulsion layer.
Corrective Protocol (The "Salting Out" Method):
-
Do not shake vigorously. Gentle inversion is sufficient for DCM extractions.[2]
-
Add Brine (Saturated NaCl): The increased ionic strength of the aqueous layer disrupts the emulsion by increasing the surface tension difference.
-
Filtration: If the rag layer persists, filter the entire biphasic mixture through a pad of Celite® or a phase-separator paper.[2]
Part 3: Visualized Workflows
Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Breaking the Emulsion (Extraction Workflow)
A step-by-step logic for recovering product from a failed separation.[1][2]
Figure 2: Troubleshooting logic for resolving DCM/Water emulsions containing fluorinated benzhydrols.
Part 4: Validated Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
Target: Isolation of this compound from aqueous reaction mixture.[1][2]
-
Preparation: Dilute the reaction mixture with DCM (Ratio 1:1 with aqueous volume).
-
Mixing: In a separatory funnel, invert gently 5-10 times. Vent frequently.
-
Separation: Allow layers to settle for 5 minutes.
-
Washing: Drain the organic layer.[2][4] Return it to the funnel and wash with Brine (Sat. NaCl).[2] This removes residual water and breaks micro-emulsions.[2]
-
Drying: Collect organic layer over Anhydrous Magnesium Sulfate (
).[2] -
Concentration: Rotary evaporate at 40°C (DCM boiling point) to yield the crude oil/solid.
Protocol 2: Solvent Exchange for Bio-Assays
Target: Moving from DCM synthesis to Aqueous Assay.
-
Evaporate DCM completely using a rotary evaporator. Ensure no solvent smell remains (DCM is cytotoxic).[2]
-
Dissolve the resulting residue in 100% DMSO to achieve a concentration of 10 mM.
-
Note: If the solution is cloudy, sonicate for 30 seconds at room temperature.
-
-
Store this stock solution at -20°C.
-
On the day of the assay, dilute the stock into the assay buffer. Ensure the final DMSO concentration is
.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of DCM for extraction? A: Generally, no .[2] Methanol is miscible with water.[2] If you add Methanol to an aqueous reaction, you will form a single phase, making separation impossible.[1][2] You must use an immiscible solvent like DCM, Ethyl Acetate, or Chloroform.[1][2]
Q2: The compound is an oil after evaporating the DCM. Is it impure? A: Not necessarily.[2] this compound derivatives often form supercooled liquids (oils) that resist crystallization due to the fluorine atoms disrupting lattice formation.[2]
-
Tip: Scratch the flask with a glass rod or add a seed crystal of the 4,4'-isomer (if available) to induce crystallization.[1]
Q3: Why is the LogP important for my experiment? A: The LogP (~3.5) tells you the compound is roughly 3000 times more soluble in octanol (lipid mimic) than in water.[2] This predicts high membrane permeability but poor aqueous solubility, necessitating the use of carrier solvents like DMSO.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68068, Tetraphenylcyclopentadienone (Analogous lipophilicity data).[2] Retrieved from .[2] (Note: Link directs to the 4,4'-difluoro isomer, widely used as the reference standard for physicochemical properties of this class).[1]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity and physicochemical properties).[2] Journal of Fluorine Chemistry, 109(1), 3-11.[1][2]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2] [2]
Sources
Navigating the Reactivity of Bis(2-fluorophenyl)methanol: A Guide to Stability in Acidic Environments
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with bis(2-fluorophenyl)methanol and encountering challenges related to its stability under acidic reaction conditions. As a diarylmethanol, this compound is susceptible to acid-catalyzed reactions that can impact yield, purity, and the overall success of your synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide for Unexpected Reactivity
When working with this compound in the presence of acids, you may encounter a range of issues from low yield to the formation of complex byproduct profiles. This section addresses common problems in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.
Q1: My reaction is showing a significant decrease in the concentration of this compound over time, even at low temperatures. What is happening?
A1: Unanticipated Decomposition via Acid-Catalyzed Dehydration
This is a classic sign of acid-catalyzed dehydration, a common reaction for alcohols, particularly secondary alcohols like this compound.[1][2] The reaction proceeds through a three-step mechanism:
-
Protonation of the Hydroxyl Group: The acid in your reaction mixture protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2][3]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This is typically the rate-determining step of the reaction.[2][3]
-
Deprotonation to Form an Alkene: A base in the reaction mixture (which could be the solvent or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding an alkene.
The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenyl rings can influence the stability of the carbocation intermediate. While fluorine is highly electronegative and generally destabilizing through its inductive effect, it can also donate lone pair electrons through resonance, which could offer some stabilization to the adjacent carbocation.[4] However, the strong inductive effect is likely to make the formation of this carbocation less favorable compared to its non-fluorinated analog.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, running your reaction at a lower temperature can significantly reduce the rate of the dehydration side reaction.
-
Use a Milder Acid: If your desired reaction can proceed with a weaker acid, consider this substitution. Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂) might be viable alternatives to strong mineral acids.
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid required for your primary reaction to proceed efficiently.
-
Monitor the Reaction Closely: Employ analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material and the formation of byproducts in real-time.[5] This will help you determine the optimal reaction time to maximize the yield of your desired product before significant degradation occurs.
Q2: I'm observing a new, less polar spot on my TLC plate and a higher molecular weight peak in my LC-MS analysis. What could this byproduct be?
A2: Potential Formation of an Ether or Friedel-Crafts Alkylation Product
Besides dehydration, other side reactions can occur under acidic conditions:
-
Ether Formation: The carbocation intermediate formed during the dehydration process can be attacked by another molecule of this compound, leading to the formation of a dimeric ether. This is more likely to occur at higher concentrations of the starting material.
-
Friedel-Crafts Alkylation: The highly reactive carbocation can also act as an electrophile and attack an electron-rich aromatic ring. In this case, it could be another molecule of this compound or the solvent if it is aromatic. This would result in the formation of a C-C bond and a more complex, higher molecular weight byproduct.
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: If you are reacting this compound with another nucleophile, ensure that the nucleophile is present in a sufficient concentration to outcompete the alcohol for reaction with the carbocation. Slow addition of the acid can also help to keep the concentration of the carbocation intermediate low at any given time.
-
Solvent Choice: If you suspect a Friedel-Crafts reaction with the solvent, consider switching to a non-aromatic, less reactive solvent.
-
Characterize the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS, IR) to confirm its structure. This will give you definitive information about the side reaction and help you to devise a more effective strategy to avoid it.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of this compound in acidic media.
Q1: How do the ortho-fluoro substituents affect the stability of this compound in acid?
The ortho-fluoro substituents have competing electronic effects. The strong electron-withdrawing inductive effect (-I) of fluorine destabilizes the formation of the adjacent benzylic carbocation, which is the key intermediate in acid-catalyzed degradation. This should, in principle, make this compound more stable towards acid-catalyzed dehydration than its non-fluorinated analog, benzhydrol. However, fluorine can also exert a weak electron-donating resonance effect (+R) by sharing its lone pair of electrons. The overall impact on stability will be a balance of these two effects. Given the high electronegativity of fluorine, the inductive effect is generally considered dominant in influencing carbocation stability.[4]
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
To prevent slow degradation over time, this compound should be stored in a cool, dry, and dark place. It is crucial to keep it away from any acidic vapors or materials.[6] The container should be tightly sealed to prevent the ingress of moisture, which could potentially participate in hydrolysis reactions if acidic impurities are present.
Q3: Which analytical methods are best suited for monitoring the stability of this compound during a reaction?
A combination of chromatographic techniques is generally recommended for comprehensive monitoring:
| Analytical Method | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method for qualitative monitoring of the reaction progress. It can help visualize the consumption of the starting material and the formation of byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the concentration of this compound and its degradation products over time. A reversed-phase C18 column is often a good starting point for method development.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers both separation and identification of components in the reaction mixture. It is particularly useful for identifying the molecular weights of unknown byproducts.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to analyze the crude reaction mixture to determine the ratio of starting material to products and to elucidate the structure of major byproducts. |
Q4: Can I use a protic solvent like methanol or ethanol in my acidic reaction with this compound?
Using a protic solvent that is also a nucleophile (like methanol or ethanol) can introduce competitive side reactions. The carbocation intermediate formed from this compound can be trapped by the solvent to form an ether byproduct (e.g., bis(2-fluorophenyl)methoxymethane if methanol is the solvent). If your desired reaction requires a protic solvent, you may need to carefully optimize the reaction conditions (temperature, concentration) to favor your intended product.
Part 3: Visualizing the Degradation Pathway
To better understand the primary degradation route of this compound in acidic conditions, the following workflow diagram illustrates the key steps of the acid-catalyzed dehydration mechanism.
Caption: Acid-catalyzed degradation pathway of this compound.
References
-
Acid-Catalyzed Dehydration. (2020, June 23). YouTube. Retrieved from [Link]
-
The Dehydration of Butan-2-ol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Monitoring of Anesthesia by Bispectral Analysis of EEG Signals. (2021, September 20). PMC. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. Retrieved from [Link]
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dehydration of more complicated alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
Influence of neighboring fluorine and hydroxyl on carbocation. (2015, October 28). Chemistry Stack Exchange. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Bis(2-fluorophenyl)methanol: Unraveling the Ortho-Effect
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, with the fragmentation patterns generated under electron ionization (EI) providing a veritable fingerprint of a molecule's architecture. This guide delves into the anticipated mass spectral fragmentation of Bis(2-fluorophenyl)methanol, a molecule of interest in synthetic and medicinal chemistry. As no definitive experimental spectrum is publicly available, this guide will provide a predictive analysis grounded in established fragmentation principles and a comparative study with its structural analogs. We will explore how the unique ortho positioning of the fluorine substituents is hypothesized to induce distinct fragmentation pathways—a phenomenon known as the "ortho-effect"—setting it apart from its non-fluorinated and para-substituted counterparts.
The Rationale: Why Fragmentation Matters
Understanding the fragmentation of this compound is not merely an academic exercise. For scientists engaged in drug discovery and development, confirming the identity and purity of synthesized compounds is paramount. Mass spectrometry provides a rapid and sensitive method to verify molecular weight and deduce structural features. A predictable fragmentation pattern allows for:
-
Structural Confirmation: Ensuring the correct isomer has been synthesized.
-
Impurity Identification: Detecting and identifying related impurities from the synthesis or degradation.
-
Metabolite Identification: In drug metabolism studies, predicting the fragmentation of the parent compound aids in identifying its metabolites.
This guide will provide the foundational knowledge to interpret the mass spectrum of this compound and similar diarylmethanol compounds.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain a reproducible and informative mass spectrum of this compound, a standardized approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended. The volatility and thermal stability of diarylmethanols make them amenable to GC analysis.[1]
Step-by-Step GC-MS Methodology
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature should be set to 250 °C to ensure rapid volatilization without thermal degradation.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for this analysis.
-
Oven Program: A temperature ramp is optimal. For example, start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This allows for good separation from any residual solvent or impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation, which is ideal for structural elucidation.[2]
-
Ionization Energy: Standard 70 eV. This energy level is consistently used across different instruments, which allows for the comparison of spectra with library databases.[3]
-
Source Temperature: Typically set to 230 °C to prevent condensation of the analyte.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.
-
Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound (C₁₃H₁₀F₂O) is 220.22 g/mol . Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 220. Due to the presence of two aromatic rings, this molecular ion is expected to be reasonably stable and thus observable in the spectrum.
The fragmentation is predicted to be dominated by pathways influenced by the alcohol functional group and the ortho-fluorine substituents.
Comparative Analysis: The Foundation of Prediction
To predict the fragmentation of this compound, we will draw comparisons with two key analogs:
-
Benzhydrol (Diphenylmethanol): The non-fluorinated parent compound. Its known fragmentation provides a baseline.
-
2-Fluorobenzyl Alcohol: A simpler molecule that isolates the fragmentation behavior of the (2-fluorophenyl)methanol moiety.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Reference |
| Benzhydrol | 184.23 | 184 (M⁺˙), 167 ([M-OH]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) | [4] |
| 2-Fluorobenzyl Alcohol | 126.13 | 126 (M⁺˙), 109 ([M-OH]⁺), 97, 77 | [5][6] |
| This compound (Predicted) | 220.22 | 220 (M⁺˙), 203 ([M-OH]⁺), 201 ([M-HF-H]⁺), 123 ([FC₆H₄CO]⁺), 95 ([FC₆H₄]⁺) | - |
Major Predicted Fragmentation Pathways
The following fragmentation pathways are proposed for this compound:
Pathway A: Formation of the Benzoyl-type Cation
This is a classic alpha-cleavage pathway for diarylmethanols. The C-C bond between the carbinol carbon and one of the fluorophenyl rings will cleave.
-
Loss of a 2-Fluorophenyl Radical: The molecular ion at m/z 220 will undergo cleavage to lose a 2-fluorophenyl radical (•C₆H₄F, mass 95). This results in the formation of a stable, resonance-stabilized 2-fluorobenzoyl-type cation at m/z 125 . This is analogous to the formation of the m/z 105 ion in benzhydrol.
Pathway B: Loss of the Hydroxyl Group
Another common fragmentation for alcohols is the loss of the hydroxyl group.
-
Formation of the [M-OH]⁺ Ion: The molecular ion can lose a hydroxyl radical (•OH, mass 17) to form a highly stable diarylmethyl cation (a fluorinated benzhydryl cation) at m/z 203 . This is analogous to the [M-OH]⁺ ion at m/z 167 in benzhydrol.[7]
Pathway C: The "Ortho-Effect" - Elimination of HF
The proximity of the ortho-fluorine to the hydroxyl group is expected to trigger a unique rearrangement and fragmentation not seen in the para-isomer, Bis(4-fluorophenyl)methanol. This is a classic example of an "ortho-effect".
-
Intramolecular Hydrogen Abstraction and HF Elimination: The molecular ion can undergo an intramolecular rearrangement where the hydroxyl hydrogen is transferred to one of the ortho-fluorine atoms, followed by the elimination of a neutral hydrogen fluoride (HF, mass 20) molecule. This would lead to a radical cation at m/z 200 . This type of rearrangement is well-documented for ortho-substituted compounds.[4]
Pathway D: Further Fragmentation of the Aromatic Ring
The primary fragment ions can undergo further fragmentation.
-
Loss of CO from the Benzoyl-type Cation: The ion at m/z 125 can lose a neutral carbon monoxide molecule (CO, mass 28) to form the 2-fluorophenyl cation at m/z 97 .
-
Formation of the Fluorophenyl Cation: The ion at m/z 203 can lose a neutral fluorobenzene molecule to also form a fluorophenyl cation at m/z 95 .
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways for this compound under EI.
Comparison with Alternatives: The Decisive Role of Isomerism
The key to appreciating the fragmentation of this compound is to compare it with its isomers and non-fluorinated analog.
-
vs. Benzhydrol: The primary difference will be the mass shifts due to the two fluorine atoms (+18 Da for each phenyl ring). The base peaks are likely to be analogous: the benzhydryl cation ([M-OH]⁺) and the benzoyl cation. However, Benzhydrol cannot undergo the HF elimination characteristic of the ortho-effect.
-
vs. Bis(4-fluorophenyl)methanol: This is the most crucial comparison. The para-isomer lacks the proximity of the fluorine and hydroxyl groups. Therefore, it is not expected to show a significant ion at m/z 200 resulting from the loss of HF. Its spectrum should be simpler, dominated by the fragments at m/z 203 ([M-OH]⁺) and m/z 125 ([M-•C₆H₄F]⁺). The presence or absence of a significant [M-HF]⁺˙ peak is therefore a powerful diagnostic tool to distinguish between the ortho and para isomers.
Conclusion for the Modern Laboratory
While a definitive experimental spectrum for this compound remains to be published, a robust prediction of its fragmentation pattern can be made based on fundamental principles and comparative analysis of its analogs. The electron ionization mass spectrum is expected to show a molecular ion at m/z 220, with major fragments corresponding to the loss of a hydroxyl radical (m/z 203) and the formation of a 2-fluorobenzoyl-type cation (m/z 125).
Crucially, the presence of the fluorine atoms in the ortho position is predicted to induce a unique fragmentation pathway involving the elimination of hydrogen fluoride, yielding a significant ion at m/z 200. This "ortho-effect" serves as a key diagnostic feature to differentiate it from its para-isomer, Bis(4-fluorophenyl)methanol. This predictive guide provides researchers with a solid framework for interpreting experimental data, confirming molecular structures, and advancing their research in drug development and chemical synthesis.
References
-
Czarnecka, A., Kowalska, E., Bodzioch, A., Skalik, J., Koprowski, M., Owsianik, K., & Bałczewski, P. (2018). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Beilstein Journal of Organic Chemistry, 14, 1229–1237. Available at: [Link]
-
NIST. (n.d.). 2-Fluorobenzyl alcohol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, α-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
- Mikaia, A. I., Stein, S. E., Tretyakov, K. V., & Todua, N. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology.
- Tsolanku, T. F., & El-Feraly, F. S. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 9(9), 746-754.
-
PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
Lee, J., & Lee, D. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(7), e4845. Available at: [Link]
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- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Fluorobenzyl alcohol [webbook.nist.gov]
- 5. 2-Fluorobenzylic alcohol | C7H7FO | CID 67969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
HPLC Purity Standards for Bis(2-fluorophenyl)methanol: A Comparative Technical Guide
Executive Summary: The Criticality of Isomer-Specific Purity
Bis(2-fluorophenyl)methanol (CAS 261925-13-7), also known as 2,2'-difluorobenzhydrol, serves as a specialized intermediate in the synthesis of fluorinated pharmaceutical agents. Unlike its more common para-substituted isomer (Bis(4-fluorophenyl)methanol, a flunarizine intermediate), the ortho-substitution in this compound introduces significant steric hindrance and electronic shielding effects.
These properties make the compound prone to specific impurities—most notably its oxidized ketone form, Bis(2-fluorophenyl)methanone (CAS 342-23-4). This guide provides an objective comparison of purity standards and outlines an advanced HPLC methodology to resolve these structurally similar fluorinated aromatics.
Comparative Analysis of Purity Standards
Selecting the correct reference material is the foundation of accurate quantification. The table below compares the three primary tiers of standards available for this compound.
Table 1: Performance Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard (Primary) | Reagent/Synthesis Grade |
| Purity Specification | >99.8% (Mass Balance) | >98.0% (Area %) | >95.0% (Area %) |
| Traceability | NIST/BIPM Traceable | Manufacturer Internal Standard | None |
| Characterization | HPLC, ¹H-NMR, ¹³C-NMR, KF (Water), ROI (Ash) | HPLC, ¹H-NMR | HPLC or GC only |
| Impurity Profiling | Quantified impurities (Ketone, Chloride) | Major peak identification only | Unspecified |
| Recommended Use | GMP Release Testing, Method Validation | Routine QC, Retention Time Marker | Synthesis Starting Material |
| Cost Factor | High (Requires CoA & Stability Data) | Moderate | Low |
Expert Insight: For quantitative impurity profiling, a Reagent Grade standard is insufficient because it often contains up to 2-3% of the ketone intermediate. This impurity co-elutes with the main peak on standard C18 columns if the gradient is not optimized, leading to false-positive purity results.
Advanced HPLC Methodology: C18 vs. PFP Selectivity
While C18 columns are the industry workhorse, they rely primarily on hydrophobic interactions. For fluorinated aromatics, Pentafluorophenyl (PFP) stationary phases offer superior selectivity due to multiple retention mechanisms:
-
Hydrophobicity: Similar to C18.
-
-
Interactions: Between the phenyl ring of the phase and the aromatic analyte. -
Dipole-Dipole Interactions: Specifically targeting the C-F bonds.
Experimental Protocol: PFP-Enhanced Separation
This protocol is designed to resolve the alcohol (target) from the ketone (impurity).
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Trace impurities)
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Equilibration |
| 2.0 | 30% | Isocratic Hold |
| 12.0 | 80% | Linear Gradient |
| 15.0 | 80% | Wash |
| 15.1 | 30% | Re-equilibration |
| 20.0 | 30% | End of Run |
Why this works: The Bis(2-fluorophenyl)methanone (ketone) lacks the hydroxyl group and is more planar, leading to stronger
Visualizing the Impurity Landscape
The following diagram illustrates the chemical relationship between the target analyte and its critical impurities, which dictates the separation strategy.
Figure 1: Synthesis and degradation pathway showing the critical ketone impurity (Red) that must be resolved from the target alcohol (Green).
Analytical Workflow & Decision Tree
To ensure data integrity, follow this decision matrix for standard selection and method validation.
Figure 2: Decision matrix for selecting the appropriate reference standard and stationary phase based on analytical requirements.
References
-
Fluorochem. this compound Product Data & CAS 261925-13-7. Retrieved from
-
Sigma-Aldrich. Bis(4-fluorophenyl)methanol (Analogous Reference Data). Retrieved from
-
LCGC International. Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from
-
PubChem. Bis(2-fluorophenyl)methanone (Impurity) Compound Summary. Retrieved from
A Comparative Analysis of the Reactivity of 2-Fluoro vs. 4-Fluoro Benzhydryl Alcohols in Nucleophilic Substitution
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of medicinal chemistry and materials science, the nuanced reactivity of fluorinated organic compounds is of paramount importance. The strategic placement of a fluorine atom on an aromatic ring can profoundly influence a molecule's chemical behavior, offering a powerful tool for fine-tuning properties such as metabolic stability, binding affinity, and reaction kinetics. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 2-fluorobenzhydryl alcohol and 4-fluorobenzhydryl alcohol, with a focus on their behavior in nucleophilic substitution reactions, particularly solvolysis. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their reactivity, supported by available experimental data and detailed protocols.
The Benzhydryl System: A Platform for Reactivity Studies
The benzhydryl (diphenylmethyl) system is a well-established model for studying SN1-type reactions. The stability of the incipient benzhydryl carbocation intermediate, which is delocalized over two phenyl rings, makes it a sensitive probe for the electronic effects of aromatic substituents. The rate-determining step in the solvolysis of benzhydryl alcohols is the formation of this carbocation, and any factor that stabilizes or destabilizes this intermediate will directly impact the reaction rate.
Electronic Tug-of-War: The Dual Nature of Fluorine
The fluorine atom, despite its simple structure, exerts a complex combination of electronic effects on an aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is most pronounced at the carbon atom to which the fluorine is attached.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most significant at the ortho and para positions.
Crucially, for fluorine, the inductive effect is generally considered to be stronger than its resonance effect. This results in an overall deactivation of the benzene ring towards electrophilic aromatic substitution. However, in the context of carbocation stability, the resonance effect, although weaker, can play a a significant role in stabilizing a positive charge at the para position.
Positional Isomerism and Reactivity: A Tale of Two Substituents
The position of the fluorine substituent on the benzhydryl system—ortho (2-position) versus para (4-position)—leads to distinct electronic and steric environments, which in turn dictate their reactivity in nucleophilic substitution reactions.
The Case for 4-Fluorobenzhydryl Alcohol: Resonance Stabilization
In the 4-fluoro isomer, the fluorine atom is positioned to exert its +M effect directly on the developing positive charge of the benzhydryl carbocation intermediate. This resonance stabilization, although counteracted by the -I effect, is significant in delocalizing the positive charge and lowering the activation energy for carbocation formation.
The Case for 2-Fluorobenzhydryl Alcohol: The Dominance of the Inductive Effect and Steric Hindrance
For the 2-fluoro isomer, the situation is more complex. The fluorine atom is in close proximity to the benzylic carbon. This proximity amplifies the electron-withdrawing inductive effect, which strongly destabilizes the adjacent carbocation. While a resonance-based stabilization is theoretically possible, it is generally outweighed by the powerful inductive pull.
Furthermore, the ortho-substituent introduces steric hindrance. This can impede the departure of the leaving group and hinder the approach of the incoming nucleophile, further slowing down the reaction rate. Generally, ortho-substituted benzyl halides are known to solvolyze more slowly than their para-isomers due to this steric hindrance[1].
Experimental Evidence: A Quantitative Comparison of Solvolysis Rates
A comprehensive study on the solvolysis of various substituted benzhydryl chlorides provides kinetic data for the 4-fluoro derivative in different solvent systems[2]. Unfortunately, directly comparable experimental data for the solvolysis of 2-fluorobenzhydryl chloride under the same conditions is not available in the cited literature. However, based on the principles outlined above, a clear prediction of their relative reactivities can be made.
Table 1: Solvolysis Rate Constants for Substituted Benzhydryl Chlorides in 80% Ethanol/20% Water at 25°C
| Compound | Rate Constant (k, s⁻¹) | Relative Rate |
| Benzhydryl Chloride | 1.3 x 10⁻⁴ | 1.00 |
| 4-Fluorobenzhydryl Chloride | 2.4 x 10⁻⁵ | 0.18 |
| 2-Fluorobenzhydryl Chloride | Predicted to be < 2.4 x 10⁻⁵ | < 0.18 |
Data for Benzhydryl Chloride and 4-Fluorobenzhydryl Chloride from Mayr, H., et al. (2009).[2]
As the data indicates, the presence of a fluorine atom at the para position in 4-fluorobenzhydryl chloride decreases the solvolysis rate by a factor of approximately 5.5 compared to the unsubstituted benzhydryl chloride. This is a clear indication of the net electron-withdrawing effect of the fluorine substituent.
Given the stronger inductive effect and the presence of steric hindrance in the 2-fluoro isomer, it is predicted that 2-fluorobenzhydryl alcohol would exhibit a significantly slower rate of solvolysis than 4-fluorobenzhydryl alcohol . The destabilization of the carbocation intermediate by the proximate electron-withdrawing fluorine atom in the ortho position is the primary determinant of this reduced reactivity.
Mechanistic Insights: Visualizing the Reaction Pathways
The solvolysis of benzhydryl alcohols proceeds via an SN1 mechanism, which can be visualized as a two-step process. The first and rate-determining step is the formation of the benzhydryl carbocation, followed by a rapid attack of the solvent (nucleophile) on the carbocation.
Caption: Generalized SN1 mechanism for the solvolysis of fluorobenzhydryl alcohols.
The key to understanding the reactivity difference lies in the stability of the carbocation intermediate for the 2-fluoro and 4-fluoro isomers.
Caption: Factors influencing the stability and reactivity of 2-fluoro and 4-fluoro benzhydryl carbocations.
Experimental Protocols
Synthesis of Fluorinated Benzhydryl Alcohols
The synthesis of 2-fluoro and 4-fluoro benzhydryl alcohols can be readily achieved via the Grignard reaction of the corresponding fluorophenylmagnesium bromide with benzaldehyde, or alternatively, by the reduction of the corresponding fluorobenzophenone.
General Procedure for the Synthesis of Fluorobenzhydryl Alcohols via Grignard Reaction:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of the appropriate bromofluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the desired fluorobenzhydryl alcohol.
Kinetic Measurement of Solvolysis
The rate of solvolysis of the corresponding benzhydryl chlorides (prepared from the alcohols using thionyl chloride) can be monitored by conductometry. The increase in conductivity of the solution over time is directly proportional to the formation of hydrochloric acid as a byproduct of the reaction.
Procedure for Kinetic Measurement of Solvolysis:
-
Solvent Preparation: Prepare a solution of 80% ethanol in deionized water (v/v).
-
Instrumentation: Use a conductivity meter with a thermostatted cell to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Dissolve a small, accurately weighed amount of the fluorobenzhydryl chloride in a minimal amount of a dry, inert solvent (e.g., acetone). Inject a small aliquot of this stock solution into the thermostatted solvent in the conductivity cell with vigorous stirring to ensure rapid mixing.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(G∞ - Gt)) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this plot will be equal to -k.
Caption: Experimental workflow for the synthesis and kinetic analysis of fluorobenzhydryl alcohols.
Conclusion
The reactivity of fluorobenzhydryl alcohols in nucleophilic substitution reactions is a clear illustration of the delicate balance between inductive and resonance effects, further modulated by steric factors. While both 2-fluoro and 4-fluoro substituents are deactivating compared to an unsubstituted benzhydryl system, the 4-fluoro isomer is significantly more reactive than the 2-fluoro isomer . This is attributed to the ability of the para-fluorine to partially stabilize the carbocation intermediate through resonance, whereas the ortho-fluorine's strong, destabilizing inductive effect and steric hindrance dominate, leading to a slower reaction rate.
This predictive understanding is crucial for the rational design of molecules in drug discovery and materials science, where precise control over reactivity is a key determinant of function and performance. Further experimental studies to directly quantify the solvolysis rates of 2-fluorobenzhydryl alcohol under various conditions would be a valuable contribution to the field, providing a more complete dataset for structure-reactivity correlations.
References
-
Mayr, H., et al. (2009). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Journal of Physical Organic Chemistry, 22(10), 963-974. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The P-OTs scale of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Sixty years of the Grunwald-Winstein equation: development and recent applications. The Journal of Physical Organic Chemistry, 21(10), 882-894. [Link]
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Precision Melting Point Characterization of Bis(2-fluorophenyl)methanol
Executive Summary: The Characterization Challenge
In pharmaceutical synthesis, Bis(2-fluorophenyl)methanol (CAS 261925-13-7) serves as a critical fluorinated building block. However, its characterization presents a unique challenge: the "Thermal Proximity Trap."
Unlike simple substrates, the melting point (MP) of this target compound lies in a precarious thermal window that overlaps significantly with its primary impurities—specifically its ketone precursor and its regioisomers. This guide moves beyond basic capillary methods to advocate for Differential Scanning Calorimetry (DSC) as the definitive standard for distinguishing the target from its "mimic" alternatives.
Technical Benchmarking: Target vs. Alternatives
The following comparative analysis highlights why standard melting point ranges are insufficient for purity validation without high-resolution thermal data.
The "Zone of Confusion" (40°C – 50°C)
The most critical insight for researchers is the proximity of melting points between the target's precursor and its isomers. A capillary reading of "45°C" could indicate the target, the impurity, or a eutectic mixture.
| Compound | Role | CAS No.[1][2][3][4][5][6][7] | Melting Point ( | Thermal Behavior Note |
| This compound | Target Product | 261925-13-7 | ~40–50°C * | Low-melting solid; susceptible to supercooling. |
| Bis(4-fluorophenyl)methanol | Regioisomer | 365-24-2 | 43–45°C | Indistinguishable from target via simple capillary MP. |
| Bis(2-fluorophenyl)methanone | Precursor | 342-23-4 | 46–47°C | Primary synthetic impurity; MP overlaps target range. |
| Bis(4-fluorophenyl)methanone | Oxidized Isomer | 345-92-6 | 102–105°C | Distinct high MP; easily detected. |
*Note: The exact
Strategic Protocol: DSC vs. Capillary
For this specific compound, we compare the two dominant methodologies.
Method A: Capillary Melting Point (The Screening Tool)
-
Utility: Quick "pass/fail" check at the bench.
-
Limitation: Due to the overlapping ranges (see Table above), a visual melt at 45°C is inconclusive . It cannot distinguish between the 2-fluoro target and the 4-fluoro isomer.
-
Protocol:
-
Pack capillary to 3mm height.
-
Ramp rate: 1°C/min (critical due to low
). -
Fail Condition: Any liquid phase observed <40°C suggests solvent entrapment or eutectic depression.
-
Method B: Differential Scanning Calorimetry (The Validation Standard)
-
Utility: Quantitative purity and identity confirmation.
-
Mechanism: Measures heat flow differences. The enthalpy of fusion (
) differs between isomers even if is similar. -
Protocol:
-
Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (prevents sublimation).
-
Reference: Empty crimped aluminum pan.
-
Cycle: Heat from 0°C to 120°C at 5°C/min.
-
Key Indicator: Look for a sharp endothermic peak. A split peak or broad "shoulder" at the onset (43°C) indicates the presence of the isomer or precursor.
-
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for characterizing this compound, emphasizing the critical role of DSC when capillary results land in the "Zone of Confusion."
Figure 1: Decision logic for resolving thermal overlaps between this compound and its analogs.
Experimental Causality & Interpretation
Why the "2-Fluoro" Position Matters
The shift from para (4-fluoro) to ortho (2-fluoro) substitution drastically alters the crystal lattice energy.
-
Steric Hindrance: The ortho-fluorine atom creates steric clash near the hydroxyl group, preventing the tight planar stacking seen in the para-isomer.
-
Melting Point Depression: This steric disruption is why the 2-fluoro derivatives (both ketone and alcohol) often have lower melting points than their para-counterparts (e.g., Benzhydrol melts at ~69°C, while these fluorinated derivatives melt <50°C).
-
Implication: The low melting point makes the solid "soft" and prone to oiling out if residual solvent is present. Vacuum drying at <30°C is mandatory to prevent phase change during drying.
Self-Validating the Protocol
To ensure your MP data is valid:
-
The Mixed Melting Point Test: If DSC is unavailable, mix your sample 1:1 with a known standard of Bis(4-fluorophenyl)methanol (MP 43-45°C).
-
If
drops significantly: Your sample is likely the target (2-fluoro). -
If
remains constant: Your sample is likely the 4-fluoro isomer (Identity Mismatch).
-
References
-
Sigma-Aldrich. (n.d.).[7] Bis(4-fluorophenyl)methanol Product Specification & Melting Point. Retrieved from
-
ChemicalBook. (2023). Bis(2-fluorophenyl)methanone Physical Properties and Melting Point Data. Retrieved from
-
BenchChem. (2023). Bis(2-fluorophenyl)methanone Synthesis and Characterization. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Melting Point Determination Protocols for Fluorinated Benzophenones. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Bis(4-fluorophenyl)methanol 98 365-24-2 [sigmaaldrich.com]
- 3. 342-23-4|Bis(2-fluorophenyl)methanone|BLD Pharm [bldpharm.com]
- 4. This compound (261925-13-7) for sale [vulcanchem.com]
- 5. Bis(2-fluorophenyl)methanone (1 x 5 g) | Reagentia [reagentia.eu]
- 6. METHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ビス(4-フルオロフェニル)メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
Publish Comparison Guide: Infrared (IR) Spectroscopy of Diarylmethanol Hydroxyl Groups
Executive Summary
The infrared (IR) analysis of diarylmethanols (e.g., benzhydrol) is a critical validation step in the synthesis of antihistamines, agrochemicals, and fine chemical intermediates.[1] Unlike simple aliphatic alcohols, the hydroxyl group in diarylmethanols is influenced by the steric and electronic environment of two aromatic rings.[1]
This guide provides an in-depth technical comparison of the diarylmethanol hydroxyl signature against phenolic and aliphatic alternatives.[1] It focuses on distinguishing free vs. hydrogen-bonded hydroxyl species—a distinction that correlates directly with solubility, bioavailability, and crystal packing forces.[2][1]
Theoretical Framework: The Aryl Effect on Hydroxyl Vibration
The vibrational frequency of the O-H bond (
-
Electronic Induction: The electron-withdrawing nature of the two phenyl rings (via the sp³ carbon) slightly increases the acidity of the hydroxyl proton compared to cyclohexanol, potentially strengthening intermolecular hydrogen bonds.[1]
-
Steric Hindrance: The bulky phenyl groups can impede the formation of polymeric hydrogen-bonded networks, often favoring dimers or trimers over the infinite chains seen in primary alcohols.[1]
Mechanistic Distinction: Intermolecular vs. Intramolecular[1][3]
-
Intermolecular Bonding: Concentration-dependent.[2][1][3][4] As the sample is diluted in a non-polar solvent (e.g., CCl₄), the equilibrium shifts toward monomeric species, causing the broad "bonded" peak to disappear and a sharp "free" peak to emerge.[1]
-
Intramolecular Bonding: Concentration-independent.[2][1][3][4] If an ortho-substituent (e.g., o-methoxy) traps the proton, the peak position remains constant regardless of dilution.[2][1]
Comparative Peak Analysis
The following data compares Benzhydrol (Diphenylmethanol) against a standard aliphatic secondary alcohol (Cyclohexanol ) and an aromatic alcohol (Phenol ).
Table 1: Comparative IR Fingerprints (Wavenumbers in cm⁻¹)
| Feature | Diarylmethanol (Benzhydrol) | Aliphatic Alcohol (Cyclohexanol) | Phenol (Aromatic) | Differentiation Logic |
| Free O-H Stretch (Dilute CCl₄) | 3610 – 3640 (Sharp) | 3620 – 3630 (Sharp) | ~3600 (Sharp) | Phenols are more acidic; free OH is often slightly lower than aliphatics but difficult to distinguish by position alone.[2][1][5] |
| H-Bonded O-H (Solid/Neat) | 3200 – 3450 (Broad) | 3300 – 3400 (Broad) | 3200 – 3550 (Very Broad) | Diarylmethanol bonded peaks are often less broad than phenols due to steric disruption of large networks.[2][1][5] |
| C-O Stretch | 1050 – 1090 | 1060 – 1070 | 1200 – 1230 | CRITICAL: Phenols show a high-frequency C-O stretch due to partial double-bond character (resonance).[2][1][4][5] Diarylmethanols behave as standard secondary alcohols (~1070).[2][1][4] |
| Aromatic C-H | 3030 – 3100 | Absent (< 3000 only) | 3030 – 3100 | Confirms the presence of the aryl ring.[2][1][5][6] |
| Ring C=C | 1495, 1600 | Absent | 1470, 1590 | Diagnostic for the aromatic system.[2][1][5] |
Deep Dive: The C-O Stretch Anomaly
A common error in drug development is misidentifying a diarylmethanol as a phenol due to the presence of aromatic rings.[1]
-
Phenol: The Oxygen is attached to an sp² carbon.[1][4][7] Resonance donates lone pair density into the ring, strengthening the C-O bond (higher
, higher wavenumber ~1220 cm⁻¹).[1] -
Diarylmethanol: The Oxygen is attached to an sp³ carbon.[1][4] Despite the phenyl rings, there is no direct resonance conjugation with the oxygen.[1] The C-O stretch remains in the 1050–1100 cm⁻¹ range, typical of secondary alcohols.[1]
Experimental Protocol: The Dilution Study
To definitively characterize the hydroxyl group state (Free vs. Bonded), a dilution study is required.[1] This protocol distinguishes steric hindrance effects from true intramolecular bonding.[2][1][4]
Reagents: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂).[2][1][4] Note: These solvents are chosen for their transparency in the 3000–4000 cm⁻¹ region.
Protocol Steps:
-
Baseline (Solid State): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Record spectrum. Expect a broad peak centered at ~3350 cm⁻¹.[1][4]
-
Concentrated Solution (0.1 M): Dissolve sample in CCl₄. Use a liquid cell with CaF₂ windows (0.1 mm path length).[2][1][4] Record spectrum. Expect a mix of broad (bonded) and sharp (free) peaks.[1][4]
-
Stepwise Dilution: Serially dilute the sample to 0.01 M and 0.001 M.
-
Observation:
Visualizations
Diagram 1: Hydrogen Bonding Dynamics in Diarylmethanols
This diagram illustrates the transition observed during the dilution protocol.
Caption: Transition of IR signals from broad intermolecular networks in solid state to sharp free hydroxyl signals upon dilution.
Diagram 2: Spectral Identification Workflow
A logical decision tree for researchers to classify an unknown alcohol based on IR data.
Caption: Decision tree for distinguishing diarylmethanols from phenols and aliphatic alcohols using C-O and C-H regions.
References
-
NIST Chemistry WebBook. Benzhydrol Infrared Spectrum.[2][1][4] National Institute of Standards and Technology.[1][4] [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Alcohols and Phenols. [Link]
-
Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
PubChem. Benzhydrol (Compound Summary). National Library of Medicine.[1][4] [Link][2][1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. (Solved) - The IR spectra of benzophenone and benzhydrol are given on pages... (1 Answer) | Transtutors [transtutors.com]
- 7. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Ortho-Fluorinated Diphenylmethanols
A Publish Comparison Guide for Structural Biologists and Medicinal Chemists
Executive Summary
The introduction of fluorine into pharmacophores is a pivotal strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1] However, its impact on solid-state conformation and crystal packing is often underutilized. This guide provides an in-depth technical comparison of ortho-fluorinated diphenylmethanols against their non-fluorinated and para-fluorinated counterparts.
We focus on the structural causality governed by the intramolecular C–F···H–O hydrogen bond —a subtle yet determining force that locks molecular conformation and dictates unique crystal packing motifs distinct from the classical O–H···O hydrogen-bonded networks found in non-fluorinated analogs.
Comparative Analysis: The Fluorine Effect
The structural landscape of diphenylmethanols changes drastically upon ortho-fluorination. Below is a detailed comparison of the performance and structural metrics of (2-fluorophenyl)(phenyl)methanol versus the standard Triphenylmethanol (or non-fluorinated benzhydrols).
1.1 Conformational Locking (The "Ortho-Effect")
-
Non-Fluorinated / Para-Fluorinated: In the absence of ortho-substituents, the hydroxyl group possesses free rotation, governed largely by steric repulsion and intermolecular hydrogen bonding. The phenyl rings typically adopt a propeller-like arrangement to minimize steric clash.
-
Ortho-Fluorinated: The 2-fluoro substituent creates a specific intramolecular hydrogen bond (IMHB) acceptor site. The hydroxyl proton acts as a donor to the organic fluorine.
-
Mechanism: This C–F···H–O interaction (approx.[2][3][4] 2.0–2.2 Å) creates a pseudo-five-membered ring, effectively "locking" the rotation of the C-O bond.
-
Consequence: This reduces the entropic penalty upon binding to biological targets (pre-organization) but alters the solubility profile by masking the polar hydroxyl group.
-
1.2 Crystal Packing Motifs[5][6][7]
-
Alternative (Triphenylmethanol): Crystallizes typically in trigonal space groups forming supramolecular tetramers . These are driven exclusively by strong intermolecular O–H···O hydrogen bonds, creating hydrophilic pockets within a hydrophobic aromatic matrix.
-
Ortho-Fluorinated Product: The intramolecular lock consumes the H-bond donor capacity of the hydroxyl group to a significant extent.
-
Packing Shift: Instead of infinite O–H···O chains or tetramers, the packing is dominated by weaker dispersive forces (C–H···π) and dipolar interactions involving the C–F bond.
-
Hirshfeld Surface Signature: Analysis reveals a distinct decrease in the red regions associated with O–H···O contacts and an emergence of specific C–H[2]···F contacts, indicating that fluorine acts as a structure-directing agent.[8]
-
Data Summary: Quantitative Comparison
The following table synthesizes crystallographic data comparing the ortho-fluorinated variant with standard alternatives.
| Feature | Ortho-Fluorinated (2-F-Diphenylmethanol) | Non-Fluorinated (Triphenylmethanol) | Para-Fluorinated Analog |
| Primary Interaction | Intramolecular C–F···H–O | Intermolecular O–H···O | Intermolecular O–H···O |
| H-Bond Distance | |||
| Interaction Energy | ~1.0 – 3.5 kcal/mol (Weak/Medium) | > 5.0 kcal/mol (Strong) | > 5.0 kcal/mol (Strong) |
| Crystal Motif | Discrete monomers or weak dimers | Pyramidal Tetramers (Supramolecular) | Infinite Chains / Helices |
| Conformation | Locked (gauche O-C-C-F) | Flexible (Propeller twist) | Flexible |
| Solubility (LogP) | Higher (Lipophilic shielding) | Moderate | Moderate |
Experimental Protocol: Crystal Growth & Analysis
To replicate these findings, a rigorous protocol ensuring high-quality single crystals is required. This workflow integrates synthesis purification with slow-kinetic crystallization.
Phase 1: Synthesis & Purification[9]
-
Grignard Addition: React 2-fluorophenylmagnesium bromide with benzaldehyde (or benzophenone) in anhydrous THF at 0°C.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc.[9] -
Purification (Critical): Flash column chromatography (Hexane/EtOAc 9:1) is mandatory to remove magnesium salts which act as nucleation impurities.
Phase 2: Crystallization (Vapor Diffusion Method)
-
Target: Single crystals suitable for X-ray Diffraction (SC-XRD).
-
Solvent System: Toluene (Solvent) / Pentane (Antisolvent).
-
Step-by-Step:
-
Dissolve 20 mg of the purified compound in 1 mL of Toluene in a small inner vial.
-
Place the inner vial uncapped inside a larger jar containing 5 mL of Pentane.
-
Seal the outer jar tightly.
-
Store at 4°C in a vibration-free environment for 3–5 days.
-
Why this works: Pentane slowly diffuses into the toluene, gradually increasing supersaturation and favoring the growth of the thermodynamically stable ortho-locked polymorph.
-
Phase 3: Structural Analysis Workflow
-
Data Collection: Collect at 100 K (cryo-cooling) to reduce thermal motion of the fluorine atom.
-
Refinement: Treat the O-H hydrogen atom freely if data quality permits; otherwise, use a riding model but verify the O-H vector points toward F.
-
Hirshfeld Analysis: Use CrystalExplorer to generate
surfaces.[2][4] Look for the "red spot" depletion on the oxygen donor, confirming intramolecular sequestration.
Visualization of Structural Logic
The following diagrams illustrate the experimental workflow and the interaction hierarchy that governs the crystal structure.
4.1 Experimental Workflow
Figure 1: Step-by-step workflow from chemical synthesis to advanced structural analysis.
4.2 Interaction Hierarchy: The "Fluorine Switch"
Figure 2: Logical bifurcation of crystal packing driven by the presence of the ortho-fluorine atom.
References
-
Takemura, H., Kaneko, M., Sako, K., & Iwanaga, T. (2009). The intramolecular C–F[10]···HO hydrogen bond of 2-fluorophenyldiphenylmethanol.[11] New Journal of Chemistry, 33(10), 2004-2006.
-
Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C–H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][4][5][7][9] CrystEngComm, 11(1), 19-32.
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub: are you are robot? [sci-hub.fr]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: Bis(2-fluorophenyl)methanol
[1]
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, you must accurately identify the material.[1] While often confused with its para-isomer (Bis(4-fluorophenyl)methanol, CAS 365-24-2), the ortho-substituted this compound requires identical waste stream management due to its fluorinated aromatic structure.[1]
Key Substance Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 261925-13-7 |
| Molecular Formula | C₁₃H₁₀F₂O |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); Poor water solubility |
Hazard Classification (GHS)
Based on structural analogs and available safety data, treat this compound with the following precautions:
The "Halogenated" Imperative
Expert Insight: The presence of fluorine atoms on the phenyl rings dictates the disposal pathway.[1] You cannot dispose of this substance in standard organic solvent waste streams or down the drain.[1][4][5][6]
Why? When incinerated, standard organic waste breaks down into CO₂ and H₂O.[1] However, fluorinated compounds generate Hydrogen Fluoride (HF) gas upon combustion.[1] HF is highly corrosive and damages standard incinerator linings.[1] Therefore, this waste must be routed to facilities equipped with caustic scrubbers to neutralize acidic byproducts.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation
The Golden Rule: Never mix halogenated waste with non-halogenated waste if avoidable.[1][4][6]
-
Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if the waste solution is acidic.[1]
-
Labeling: Clearly mark the container as "HALOGENATED ORGANIC WASTE" .
-
Mixtures: If this compound is dissolved in a solvent (e.g., Dichloromethane or Methanol), the entire mixture is now classified as Halogenated Waste.[1]
Phase 2: Pre-Disposal Treatment (Solid vs. Liquid)[1]
Scenario A: Solid Waste (Pure Powder)
-
Containment: Place the solid waste in a sealable container (e.g., a screw-top jar).
-
Secondary Containment: Bag the jar in a clear, chemically resistant plastic bag (e.g., 4 mil polyethylene).
-
Tagging: Attach a hazardous waste tag listing the full chemical name and CAS number (261925-13-7).[1] Do not use abbreviations.
Scenario B: Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent carrier is compatible with other halogenated wastes (e.g., do not mix with strong oxidizers or reactive metals).[1][4][5]
-
Bulking: Pour into the designated "Halogenated Solvents" carboy in your satellite accumulation area.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Phase 3: Operational Workflow Diagram
The following decision tree illustrates the logic for segregating this specific chemical.
Figure 1: Decision logic for segregating fluorinated organic waste to ensure downstream compliance.[1]
Emergency Spillage Procedures
In the event of a spill in the laboratory, follow this self-validating containment protocol:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Clean Up: Place all spill debris into a hazardous waste bag. Label as "Debris contaminated with this compound."[1]
-
Decontamination: Wash the surface with a soap and water solution.[1]
Waste Stream Compatibility Matrix
Use this table to ensure you do not create a reactive hazard in your waste container.
| Waste Stream | Compatibility with this compound | Action |
| Halogenated Solvents | Compatible | Preferred Route. (e.g., DCM, Chloroform) |
| Non-Halogenated Solvents | Compatible | Acceptable, but downgrades the entire mixture to "Halogenated" status (higher cost).[1] |
| Aqueous Acid (pH < 2) | Incompatible | Risk of reaction or mobilization.[1] Keep separate. |
| Strong Oxidizers | Incompatible | DANGER. Risk of fire/explosion.[1] Never mix. |
Lifecycle Management Diagram
Understanding the "Cradle-to-Grave" lifecycle ensures you understand why your labeling matters.[1]
Figure 2: The regulatory path of fluorinated waste from benchtop to destruction.
References
-
Fluorochem. (2024).[1] this compound Safety Data Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: Bis(4-fluorophenyl)methanol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]
-
University of Illinois Urbana-Champaign. (2024).[1] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1] Retrieved from [1]
-
Cornell University. (2024).[1] Organic Solvents Disposal Guidelines. Environment, Health and Safety. Retrieved from
Sources
- 1. 4,4'-Difluorobenzhydryl alcohol | C13H10F2O | CID 123049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Bis(2-fluorophenyl)methanol
Topic: CAS: 261925-13-7
PART 1: CORE DIRECTIVE - OPERATIONAL SAFETY GUIDE
Introduction: The "Safety First" Mandate
Handling fluorinated benzhydrol derivatives like Bis(2-fluorophenyl)methanol requires a nuanced approach to safety. While often categorized generically as "irritants," the specific position of the fluorine atoms (ortho-substitution) and the compound's physical state (solid powder) dictate a specific containment strategy.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework. As researchers, we must recognize that PPE is the last line of defense , not the first. Your primary protection is engineering controls (fume hoods) and administrative controls (standard operating procedures).
Critical Identity Verification:
-
Distinction: Do not confuse with the para isomer (Bis(4-fluorophenyl)methanol, CAS 365-24-2), which is more common but has a slightly different toxicity profile.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. This compound presents risks primarily through inhalation of dust and ingestion , with secondary risks of contact irritation .
GHS Hazard Classification (Baseline):
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[2] | Strict hygiene; no open containers outside hood.[3] |
| Skin Irritation | H315 | Causes skin irritation. | Direct contact causes dermatitis; gloves mandatory. |
| Eye Irritation | H319 | Causes serious eye irritation. | Dust can cause corneal damage; eye protection mandatory. |
| STOT - SE | H335 | May cause respiratory irritation.[3] | Zero-tolerance for dust generation outside a fume hood. |
PPE Selection: A Self-Validating System
Expert Insight: The most common failure in handling this compound is Solvent-PPE Mismatch . While nitrile gloves protect against the solid powder, they may fail catastrophically if the compound is dissolved in incompatible solvents (e.g., Dichloromethane) during synthesis.
-
Primary: Chemical Fume Hood . All weighing, transfer, and solubilization must occur here. Maintain sash height at or below the safety marker (usually 18 inches).
-
Secondary (Emergency/Maintenance): If a spill occurs outside the hood, use a NIOSH-approved N95 or P100 particulate respirator .
-
Why: The solid is a fine powder; static electricity can disperse it into the breathing zone during cleanup.
-
Do not default to "Blue Nitrile Gloves" for every step. Use the following logic:
-
Solid Handling (Weighing/Transfer):
-
Material: Nitrile (Minimum thickness: 4-5 mil).
-
Protocol: Double-gloving is recommended. Inspect the outer glove for white powder residue; change immediately if contaminated.
-
-
Solution Handling (Synthesis/Extraction):
-
In Methanol/Alcohols: Nitrile is excellent (Breakthrough > 480 mins).
-
In Dichloromethane (DCM) / Chloroform: NITRILE FAILES RAPIDLY (< 2 mins).
-
Requirement: Use PVA (Polyvinyl alcohol) gloves or Laminate (Silver Shield/Barrier) gloves.
-
Alternative: Double-glove with nitrile for splash protection only and change immediately upon any contact.
-
-
-
Eyes: Chemical Safety Goggles (tight-fitting) are superior to safety glasses for this compound because fine fluorinated dust can bypass side shields.
-
Body: Standard cotton/polyester lab coat. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Operational Protocol: Step-by-Step
Step 1: Pre-Operational Check
-
Verify fume hood airflow (face velocity 80–100 fpm).
-
Clear the hood of unnecessary clutter to prevent turbulence.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away" (common with dry fluorinated organics).
Step 2: Weighing & Transfer
-
Place the balance inside the fume hood.
-
Tare the receiving vessel (vial/flask) before opening the chemical container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: Transfer slowly to minimize dust cloud generation. If powder lands on the glove, change the outer glove immediately.
Step 3: Solubilization
-
Add solvent (e.g., Methanol) slowly down the side of the vessel.
-
Caution: Dissolution is often endothermic or exothermic; monitor temperature.
-
Once in solution, the hazard profile shifts to the solvent's permeation properties (See Diagram Below).
Step 4: Decontamination & Disposal [4]
-
Wipe Down: Use a solvent-dampened paper towel (methanol or acetone) to wipe the balance and work area.
-
Waste Stream:
-
Solid Waste: Hazardous Waste (Toxic/Irritant).
-
Liquid Waste: Halogenated Organic Waste . (Due to the fluorine atoms, this must NOT go into non-halogenated streams, as it complicates incineration).
-
PART 2: VISUALIZATION (Decision Logic)
Figure 1: Glove Selection Decision Matrix for this compound Caption: A logic flow ensuring the correct glove material is selected based on the state of matter and solvent system.
PART 3: REFERENCES & AUTHORITATIVE SOURCES
-
Fluorochem . Safety Data Sheet: this compound (CAS 261925-13-7).[1][2] Retrieved from
-
National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, "Personal Protective Equipment". Available at
-
Ansell Healthcare . Chemical Resistance Guide: Permeation & Degradation Data. (Critical for solvent-glove compatibility). Available at
-
PubChem . Compound Summary: Bis(4-fluorophenyl)methanol (Analogous Hazard Data). (Used for baseline toxicity class verification where isomer-specific data is limited). Available at
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
